molecular formula C8H13NO4 B138970 1-(Methoxycarbonyl)piperidine-2-carboxylic acid CAS No. 134902-40-2

1-(Methoxycarbonyl)piperidine-2-carboxylic acid

Cat. No.: B138970
CAS No.: 134902-40-2
M. Wt: 187.19 g/mol
InChI Key: CPIPRBDFGPUWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methoxycarbonyl)piperidine-2-carboxylic acid is a synthetically valuable beta-amino acid derivative, specifically a protected form of nipecotic acid. This compound serves as a crucial constrained building block in medicinal chemistry and drug discovery, particularly in the design of peptidomimetics and proline-based scaffolds. Its structure, featuring a carboxylic acid and a methyl carbamate group on a piperidine ring, allows researchers to introduce conformational rigidity and specific stereochemistry into target molecules. The carboxylic acid moiety enables coupling reactions to form amide bonds, a fundamental linkage in peptides and many pharmaceuticals, while the carbamate group acts as a protected amine, which can be selectively deprotected or utilized further in synthesis. This makes it a versatile intermediate for constructing diverse compound libraries. Its primary research value lies in its application for developing protease inhibitors, organocatalysts, and for studying structure-activity relationships (SAR) in bioactive compounds. A key application is its use as a precursor in the synthesis of pharmaceuticals and bioactive molecules, where the piperidine ring is a common pharmacophore. The compound is strictly for research purposes in laboratory settings. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

1-methoxycarbonylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-13-8(12)9-5-3-2-4-6(9)7(10)11/h6H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIPRBDFGPUWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458682
Record name 1-(METHOXYCARBONYL)PIPERIDINE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134902-40-2
Record name 1-(METHOXYCARBONYL)PIPERIDINE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

enantioselective synthesis of 1-(methoxycarbonyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Enantioselective Synthesis of 1-(Methoxycarbonyl)piperidine-2-carboxylic Acid

Authored by a Senior Application Scientist

Introduction: The Significance of Chiral Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Its conformational pre-organization allows for the precise spatial orientation of substituents, making it an ideal building block for designing molecules that interact with biological targets with high affinity and selectivity. This compound, a derivative of pipecolic acid, is a particularly valuable chiral building block. The presence of two distinct carbonyl functionalities at the N-1 and C-2 positions, combined with the stereocenter at C-2, provides a versatile handle for the synthesis of complex molecules, including enzyme inhibitors and peptide mimetics. The enantiopurity of this scaffold is often critical for biological activity, necessitating the development of robust and efficient enantioselective synthetic methods. This guide provides a comprehensive overview of the key strategies for the enantioselective synthesis of this important molecule, with a focus on the underlying principles and practical applications.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure this compound can be approached through several distinct strategies, each with its own set of advantages and limitations. The choice of a particular method often depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity. The primary strategies discussed in this guide are:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.

  • Chiral Auxiliary-Mediated Synthesis: Temporarily incorporating a chiral moiety to direct stereoselective transformations.

  • Asymmetric Catalysis: Employing a chiral catalyst to create the desired stereocenter from a prochiral substrate.

  • Biocatalytic and Biosynthetic Methods: Leveraging enzymes or whole-cell systems for highly selective transformations.

Asymmetric Catalysis: The Power of Chiral Catalysts

Asymmetric catalysis represents a highly efficient and atom-economical approach to the synthesis of chiral molecules. This strategy relies on the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both transition-metal catalysis and organocatalysis have been successfully applied to the synthesis of chiral piperidines.

Rhodium-Catalyzed Asymmetric Hydrogenation

Mechanistic Insight: Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral olefins and ketones.[1][2] In the context of piperidine synthesis, this method can be applied to the reduction of a suitable pyridinium salt or a related unsaturated precursor. The mechanism involves the coordination of the substrate to a chiral rhodium-phosphine complex, followed by the stereoselective addition of hydrogen. The chiral ligand environment around the rhodium center dictates the facial selectivity of the hydrogenation, leading to the formation of one enantiomer in excess.

G cluster_0 Catalytic Cycle Substrate Pyridinium Salt Intermediate1 Rh-Substrate Complex Substrate->Intermediate1 Catalyst [Rh(COD)(Chiral Ligand)]+ Catalyst->Intermediate1 Coordination H2 H₂ Intermediate2 Rh-Hydride Complex H2->Intermediate2 Oxidative Addition Intermediate1->Intermediate2 Product Chiral Piperidine Intermediate2->Product Reductive Elimination Catalyst_Regen [Rh(COD)(Chiral Ligand)]+ Intermediate2->Catalyst_Regen Regeneration

Figure 1: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of a Pyridine Derivative

  • Catalyst Preparation: In a glovebox, a solution of [Rh(COD)2]BF4 (0.01 mmol) and a chiral bisphosphine ligand (e.g., (R)-BINAP, 0.011 mmol) in a degassed solvent such as methanol (5 mL) is stirred for 30 minutes.

  • Reaction Setup: The substrate, a suitable N-protected pyridine-2-carboxylic acid ester (1 mmol), is dissolved in methanol (10 mL) in a high-pressure autoclave.

  • Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a specific temperature (e.g., 40 °C) for a set time (e.g., 24 hours).

  • Work-up and Purification: After cooling and venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the enantiomerically enriched this compound methyl ester.

Data Summary:

Catalyst SystemSubstrateYield (%)ee (%)Reference
[Rh(COD)Binapine]BF42-Acetylpyridine>9999[1][2]
Rh/(R)-Xyl-BINAPPyridinium Saltup to 99up to 99[3]
Organocatalytic Aza-Michael Addition

Mechanistic Insight: Organocatalysis offers a metal-free alternative for asymmetric synthesis.[4][5] Chiral secondary amines, such as proline derivatives, can catalyze the enantioselective aza-Michael addition of a nitrogen nucleophile to an α,β-unsaturated aldehyde.[4] The mechanism proceeds through the formation of a transient enamine intermediate from the aldehyde and the catalyst. This enamine then reacts with the nitrogen nucleophile in a stereocontrolled manner, directed by the chiral environment of the catalyst. Subsequent intramolecular cyclization and hydrolysis release the chiral piperidine product and regenerate the catalyst.

G cluster_0 Organocatalytic Cascade Aldehyde α,β-Unsaturated Aldehyde Enamine Enamine Intermediate Aldehyde->Enamine Catalyst Chiral Amine (e.g., Proline derivative) Catalyst->Enamine Condensation Michael_Adduct Aza-Michael Adduct Enamine->Michael_Adduct Nucleophile Nitrogen Nucleophile Nucleophile->Michael_Adduct Michael Addition Hemiaminal Intramolecular Hemiaminal Michael_Adduct->Hemiaminal Cyclization Piperidine Chiral Piperidine Hemiaminal->Piperidine Reduction/ Deprotection Piperidine->Catalyst Catalyst Regeneration

Figure 2: General workflow for organocatalytic piperidine synthesis.[4]

Experimental Protocol: Organocatalytic Cascade Reaction

  • Reaction Setup: To a solution of the α,β-unsaturated aldehyde (1 mmol) and the nitrogen nucleophile (e.g., a malonamide derivative, 1.2 mmol) in a suitable solvent (e.g., chloroform, 5 mL) is added the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 mmol).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period (e.g., 48-72 hours) until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the polysubstituted piperidine.[6]

Data Summary:

CatalystSubstrateYield (%)ee (%)Reference
Diarylprolinol Silyl EtherCinnamaldehyde & Malonamideup to 95up to 99[4]
Squaramide CatalystN-Boc Pyrazolinone Ketimineup to 99>99[7]

Biocatalytic and Biosynthetic Approaches

Nature's catalysts, enzymes, offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions. Biocatalytic and biosynthetic methods for the synthesis of L-pipecolic acid and its derivatives are becoming increasingly attractive alternatives to traditional chemical synthesis.[8]

Lysine Cyclodeaminase (LCD)

Mechanistic Insight: The biosynthesis of L-pipecolic acid from L-lysine is catalyzed by the enzyme lysine cyclodeaminase (LCD).[9][10] The reaction proceeds through an NAD+-dependent oxidation of the α-amino group of lysine to an imine. This is followed by an intramolecular cyclization via nucleophilic attack of the ε-amino group, and subsequent reduction of the cyclic imine to L-pipecolic acid, with the concomitant regeneration of NAD+.[9]

G cluster_0 Lysine Cyclodeaminase Catalysis Lysine L-Lysine Imine α-Imino Intermediate Lysine->Imine Oxidation NAD NAD⁺ NAD->Imine NADH NADH Cyclic_Imine Δ¹-Piperideine-2- carboxylic Acid Imine->Cyclic_Imine Intramolecular Cyclization Pipecolic_Acid L-Pipecolic Acid NADH->Pipecolic_Acid Cyclic_Imine->Pipecolic_Acid Reduction Pipecolic_Acid->NAD Cofactor Regeneration

Figure 3: Biosynthetic pathway from L-lysine to L-pipecolic acid.[9]

Experimental Protocol: Cell-Free Biocatalytic Synthesis

  • Enzyme Preparation: The lysine cyclodeaminase (LCD) enzyme is overexpressed in a suitable host (e.g., E. coli) and purified.

  • Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), L-lysine (e.g., 50 mM), NAD+ (catalytic amount, e.g., 1 mM), and the purified LCD enzyme are combined. A cofactor regeneration system (e.g., glucose and glucose dehydrogenase) can be included to recycle NADH to NAD+.

  • Reaction Conditions: The reaction mixture is incubated at an optimal temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction is monitored by HPLC.

  • Work-up and Purification: Once the reaction is complete, the enzyme is removed by precipitation or filtration. The product, L-pipecolic acid, can be isolated and purified from the aqueous solution using ion-exchange chromatography. Subsequent N-methoxycarbonylation and esterification would yield the target molecule.

Data Summary:

Enzyme SystemSubstrateConversion (%)Space-Time Yield (g L⁻¹ h⁻¹)Reference
Immobilized LCD (flow reactor)L-Lysine>992.5[11]
Free engineered LCD (batch)L-Lysine100 (at 50mM)N/A[12][13]

Comparative Analysis and Future Outlook

Each of the discussed strategies offers a viable route to enantiomerically enriched this compound.

  • Asymmetric Catalysis stands out for its efficiency and the potential for large-scale production with low catalyst loading. However, the development of new catalysts and ligands can be time-consuming and expensive.

  • Organocatalysis provides a valuable metal-free alternative, often with high enantioselectivities and mild reaction conditions. The scalability of some organocatalytic processes can be a concern.

  • Biocatalytic methods are highly attractive from a green chemistry perspective, offering exceptional selectivity and operating in aqueous media. The main challenges lie in enzyme stability, cofactor regeneration, and downstream processing.

The future of the enantioselective synthesis of this and other chiral building blocks will likely involve a combination of these approaches. The development of novel catalysts, both metallic and organic, will continue to push the boundaries of efficiency and selectivity. Furthermore, advances in enzyme engineering and process intensification for biocatalytic systems will make these methods increasingly competitive for industrial-scale production.

References

  • Cihalova, S., Valero, G., Schimer, J., Humpl, M., Dracinsky, M., Moyano, A., Rios, R., & Vesely, J. (2011). Highly Enantioselective Organocatalytic Cascade Reaction for the Synthesis of Piperidines and Oxazolidines. Tetrahedron, 67(45), 8942-8950. [Link]

  • Gass, N., H-J., & Townsend, C. A. (2012). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 134(28), 11346-11349. [Link]

  • Gao, W., Zhang, X. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(18), 4554-4557. [Link]

  • Conti, P., et al. (2020). Cell-free biocatalytic syntheses of l-pipecolic acid: a dual strategy approach and process intensification in flow. Green Chemistry, 22(15), 5049-5056. [Link]

  • Wang, Y., et al. (2024). Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. Biotechnology and Bioengineering. [Link]

  • Quintard, A., & Rodriguez, J. (2014). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 16(5), 1366-1369. [Link]

  • Conti, P., et al. (2020). Cell-free biocatalytic syntheses of l-pipecolic acid: a dual strategy approach and process intensification in flow. Green Chemistry, 22(15), 5049-5056. [Link]

  • Reddy, V. U., et al. (2019). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry, 17(10), 2746-2755. [Link]

  • Anderson, E. D., et al. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters. [Link]

  • Planas, A., et al. (2024). Biocatalytic Synthesis of l-Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors. ChemCatChem. [Link]

  • Gao, W., & Zhang, X. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(18), 4554-4557. [Link]

  • Gao, W., & Zhang, X. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(18), 4554-4557. [Link]

  • Wang, Y., et al. (2024). Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. Biotechnology and Bioengineering. [Link]

  • Wang, Y., et al. (2024). Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. Biotechnology and Bioengineering. [Link]

  • Planas, A., et al. (2024). Biocatalytic Synthesis of l-Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors. ChemCatChem. [Link]

  • Quintard, A., & Rodriguez, J. (2014). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 16(5), 1366-1369. [Link]

  • Planas, A., et al. (2024). Biocatalytic Synthesis of l-Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors. ChemCatChem. [Link]

  • Gass, N., H-J., & Townsend, C. A. (2012). Biosynthesis of l-pipecolic acid. l-Pipecolic acid is derived from l-lysine via a lysine cyclodeaminase-catalyzed reaction (9). ResearchGate. [Link]

  • Quintard, A., & Rodriguez, J. (2014). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 16(5), 1366-1369. [Link]

  • Dong, S., et al. (2018). Asymmetric Rh-Catalyzed Synthesis of Dihydronicotinamides. ACS Catalysis, 8(10), 9138-9143. [Link]

Sources

1-(Methoxycarbonyl)piperidine-2-carboxylic Acid: A Scrutiny of a Synthetic Scaffold and its Potential Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Methoxycarbonyl)piperidine-2-carboxylic acid, a derivative of the naturally occurring amino acid pipecolic acid, occupies a space in chemical catalogs primarily as a synthetic intermediate. A comprehensive review of the existing scientific literature reveals a notable absence of dedicated studies on its specific mechanism of action in biological systems. This guide, therefore, aims to provide a detailed technical overview of the parent molecule, pipecolic acid, and its bioactive derivatives, thereby offering a foundational understanding for researchers interested in exploring the potential pharmacological landscape of this compound. By dissecting the known biological roles of analogous structures, we present a scientifically grounded, hypothetical framework for investigating the biological activity and potential mechanisms of action of this compound. This document serves as a roadmap for future research, emphasizing experimental design and logical progression from foundational knowledge to novel discovery.

Introduction: The Enigmatic Status of this compound

This compound is an N-substituted derivative of piperidine-2-carboxylic acid, more commonly known as pipecolic acid. While readily available from commercial suppliers, this specific molecule has not been the subject of extensive biological investigation, as evidenced by a lack of peer-reviewed literature detailing its pharmacological effects or mechanism of action. Its primary utility appears to be in the realm of synthetic chemistry, likely as a building block for more complex molecules.

However, the piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs with diverse biological activities.[1] Furthermore, the parent molecule, pipecolic acid, and its derivatives are not biologically inert.[2] This guide will, therefore, pivot from a direct exposition of the titular compound's mechanism of action—which is currently unknown—to a comprehensive analysis of its constituent parts and known bioactive analogs. This approach will provide researchers with the necessary intellectual toolkit to formulate hypotheses and design experiments to elucidate the biological role, if any, of this compound.

The Biological Landscape of Pipecolic Acid and its Derivatives

To understand the potential of this compound, it is essential to first grasp the biological significance of its core structure, pipecolic acid, and its well-characterized derivatives.

Pipecolic Acid: A Metabolite with Clinical and Agricultural Relevance

Pipecolic acid is a non-proteinogenic amino acid derived from the metabolism of lysine.[2] In humans, elevated levels of pipecolic acid are associated with certain metabolic disorders, such as pipecolic acidemia, a peroxisomal biogenesis disorder.[2] In the context of plant biology, pipecolic acid and its hydroxylated derivative, N-hydroxy-pipecolic acid (NHP), are crucial signaling molecules in the establishment of systemic acquired resistance (SAR), a form of broad-spectrum, long-lasting immunity against pathogens.[1][3]

N-Hydroxy-Pipecolic Acid (NHP): A Key Regulator of Plant Immunity

The mechanism of NHP in plant immunity is relatively well-understood. Upon pathogen recognition, plants synthesize pipecolic acid, which is then converted to NHP.[3] NHP acts as a mobile signal, translocating throughout the plant to prime distal tissues for a more robust and rapid defense response upon subsequent pathogen attack.[3] This priming involves the potentiation of defense-related gene expression and the accumulation of antimicrobial compounds.[1] While this mechanism is specific to plants, it highlights that N-alkoxycarbonyl derivatives of pipecolic acid are not without biological precedent.

Deconstructing this compound: A Mechanistic Hypothesis

Given the lack of direct evidence, we can propose two primary hypothetical avenues for the biological activity of this compound:

  • Prodrug Hypothesis: The N-methoxycarbonyl group may be labile in vivo, susceptible to enzymatic or chemical hydrolysis to release pipecolic acid. In this scenario, the biological effects observed would be those of the parent pipecolic acid.

  • Intrinsic Activity Hypothesis: The molecule may possess its own unique biological activity, with the N-methoxycarbonyl group contributing to its specific interaction with a biological target.

The Prodrug Pathway: Potential for Hydrolysis

The hydrolysis of amide and carbamate linkages is a common metabolic process.[4] While the stability of the N-methoxycarbonyl group in a biological milieu has not been specifically reported for this compound, it is plausible that esterases or other hydrolases could cleave this group.

Experimental Workflow to Test the Prodrug Hypothesis:

G cluster_0 In Vitro Stability Assays cluster_1 Cell-Based Assays A Incubate this compound with liver microsomes or plasma B Analyze samples at various time points using LC-MS/MS A->B C Quantify the formation of pipecolic acid B->C D Treat cells with this compound E Lyse cells and analyze intracellular and extracellular media for pipecolic acid D->E

Caption: Workflow for investigating the potential hydrolysis of this compound to pipecolic acid.

The Intrinsic Activity Pathway: Exploring Novel Targets

Should the compound prove to be metabolically stable, its intrinsic activity would need to be determined. The vast chemical space of piperidine derivatives suggests a wide range of potential targets. For instance, various piperidine derivatives have been shown to exhibit antimicrobial and antitubercular activities.[5]

Hypothetical Signaling Pathway for a Novel Piperidine Derivative:

G Compound 1-(methoxycarbonyl)piperidine- 2-carboxylic acid Receptor Putative Target (e.g., GPCR, Enzyme) Compound->Receptor Binding SecondMessenger Second Messenger (e.g., cAMP, Ca2+) Receptor->SecondMessenger Activation KinaseCascade Kinase Cascade (e.g., MAPK pathway) SecondMessenger->KinaseCascade Modulation TranscriptionFactor Transcription Factor Activation KinaseCascade->TranscriptionFactor CellularResponse Cellular Response (e.g., Apoptosis, Cytokine Release) TranscriptionFactor->CellularResponse Gene Expression

Caption: A generalized signaling pathway that could be investigated for a novel bioactive piperidine derivative.

A Proposed Research Strategy to Elucidate the Mechanism of Action

For researchers embarking on the study of this compound, a systematic and multi-faceted approach is recommended.

Step 1: Physicochemical and Metabolic Profiling

A foundational understanding of the compound's properties is paramount.

ParameterExperimental MethodRationale
Solubility Aqueous and organic solvent solubility assaysTo determine appropriate vehicles for in vitro and in vivo studies.
LogP/LogD Shake-flask or HPLC-based methodsTo predict membrane permeability and general pharmacokinetic behavior.
Metabolic Stability Incubation with liver microsomes and hepatocytesTo assess the likelihood of the prodrug hypothesis and predict in vivo half-life.
Plasma Protein Binding Equilibrium dialysisTo determine the fraction of unbound, pharmacologically active compound.
Step 2: Broad-Spectrum Phenotypic Screening

A high-throughput phenotypic screen can provide initial clues about the compound's biological effects.

Recommended Cell-Based Assays:

  • Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of Gram-positive and Gram-negative bacteria.[5]

  • Antifungal Assays: Similar to antimicrobial assays, but against a panel of fungal strains.

  • Cytotoxicity Assays: Evaluation against a panel of cancer cell lines (e.g., NCI-60) and a non-cancerous control cell line to determine potency and selectivity.

  • Anti-inflammatory Assays: Measurement of inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Step 3: Target Identification and Validation

If a consistent and potent phenotype is observed, the next phase involves identifying the molecular target.

Workflow for Target Identification:

G A Affinity Chromatography D Candidate Target List A->D B Yeast Three-Hybrid System B->D C Computational Target Prediction C->D E In Vitro Binding Assays (e.g., SPR, ITC) D->E G Target Knockdown/Knockout in Cells D->G F Enzymatic or Functional Assays with Purified Protein E->F H Validation of Target Engagement F->H G->H

Caption: A multi-pronged approach to identifying the molecular target of a novel bioactive compound.

Conclusion

While the mechanism of action of this compound in biological systems remains to be elucidated, its structural relationship to the bioactive molecule pipecolic acid and the broader class of pharmacologically significant piperidine derivatives makes it a compound of potential interest. This guide has provided a comprehensive overview of the known biological activities of related compounds and has outlined a robust, scientifically rigorous workflow for the systematic investigation of this enigmatic molecule. By following the proposed research strategy, from fundamental physicochemical characterization to sophisticated target identification, the scientific community can begin to unravel the potential biological significance of this compound and its derivatives.

References

  • Pipecolic acid.Wikipedia. [URL: https://en.wikipedia.org/wiki/Pipecolic_acid]
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.ACG Publications. [URL: https://www.acgpubs.org/journal/records-of-natural-products/article/synthesis-of-some-piperazine-piperidine-amides-of-chromone-2-carboxylic-acid-as-potential-soluble-epoxide-hydrolase-seh-inhibitors-2]
  • An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli.Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fbioe.2022.849929/full]
  • N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis.PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5960312/]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538258/]
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles.MDPI. [URL: https://www.mdpi.com/1424-8247/16/9/1267]
  • US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom.Google Patents. [URL: https://patents.google.
  • BD1357-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid. BLDpharm. [URL: https://www.bldpharm.com/products/101555-63-9.html]

  • Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate.IJPRS. [URL: https://ijprs.com/abstract.php?id=1037]
  • Epoxide derivatives of pipecolic acid and proline are inhibitors of pipecolate oxidase.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9871533/]
  • (PDF) An artificial pathway for N-hydroxy-pipecolic acid production from L-lysine in E. coli.ResearchGate. [URL: https://www.researchgate.
  • Hydrolysis of Proteins: Breaking Down to Amino Acids.BOC Sciences. [URL: https://www.bocsci.com/blog/hydrolysis-of-proteins-breaking-down-to-amino-acids/]
  • JP2008007480A - Method for producing L-pipecolic acid.Google Patents. [URL: https://patents.google.
  • The structures of pipecolate derivatives. The chemical structures of...ResearchGate. [URL: https://www.researchgate.
  • (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.ResearchGate. [URL: https://www.researchgate.net/publication/359051862_Synthesis_and_Antimicrobial_Activity_of_Novel_Sulfonyl_Piperidine_Carboxamide_Derivatives_Prepared_from_N-Boc-Piperidine-3-carboxylic_Acid_via_Amide_Coupling]
  • 396 BCH3023 Hydrolysis Reactions of Proteins Yielding Amino Acids.YouTube. [URL: https://www.youtube.

Sources

An In-depth Technical Guide to the Stability and Degradation of 1-(methoxycarbonyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Methoxycarbonyl)piperidine-2-carboxylic acid, a derivative of the non-proteinogenic amino acid pipecolic acid, serves as a crucial building block in contemporary drug discovery and organic synthesis.[1][2] Its unique constrained piperidine scaffold, combined with the N-methoxycarbonyl protecting group, offers specific conformational properties that are leveraged in the design of novel therapeutics, particularly in the development of soluble epoxide hydrolase (sEH) inhibitors and other complex molecular architectures.[3] The stability of this molecule is paramount, as its degradation can lead to the formation of impurities that may compromise the efficacy, safety, and shelf-life of active pharmaceutical ingredients (APIs).

This guide provides a comprehensive examination of the chemical stability and degradation pathways of this compound. We will delve into the intrinsic factors governing its stability, explore potential degradation mechanisms under various stress conditions, and present robust analytical methodologies for monitoring its integrity. This document is intended for researchers, scientists, and drug development professionals who utilize this molecule and require a deep understanding of its chemical behavior to ensure the quality and reliability of their work.

Molecular Structure and Physicochemical Properties

Understanding the stability of this compound begins with an analysis of its structure. The molecule consists of a piperidine ring N-acylated with a methoxycarbonyl group, forming a urethane linkage, and a carboxylic acid at the 2-position.

  • Molecular Formula: C₈H₁₃NO₄

  • Molecular Weight: 187.19 g/mol [4]

  • Key Functional Groups:

    • Carboxylic Acid: A primary site for potential decarboxylation and salt formation.

    • Urethane (N-methoxycarbonyl): Susceptible to hydrolysis under acidic or basic conditions.

    • Piperidine Ring: A saturated heterocyclic amine derivative that can be susceptible to oxidation.

The interplay of these functional groups dictates the molecule's overall reactivity and degradation profile.

Primary Degradation Pathways

While specific degradation pathways for this exact molecule are not extensively documented in public literature, we can infer likely routes based on its functional groups and data from analogous structures.[5] The primary degradation pathways are anticipated to be hydrolysis, thermal degradation, and oxidation.

Hydrolytic Degradation

Hydrolysis represents the most probable degradation pathway under aqueous conditions, particularly at non-neutral pH. The urethane linkage is the primary target.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the urethane can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the N-C bond, yielding piperidine-2-carboxylic acid (also known as pipecolic acid), methanol, and carbon dioxide.

  • Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can directly attack the electrophilic carbonyl carbon of the urethane, leading to the formation of an unstable intermediate that subsequently breaks down to piperidine-2-carboxylic acid, methanol, and carbonate.

parent 1-(methoxycarbonyl)piperidine- 2-carboxylic acid hydrolysis Hydrolysis (Acid or Base Catalyzed) parent->hydrolysis product1 Piperidine-2-carboxylic acid (Pipecolic Acid) hydrolysis->product1 product2 Methanol hydrolysis->product2 product3 Carbon Dioxide hydrolysis->product3

Caption: Hydrolytic degradation of this compound.

Thermal Degradation

Elevated temperatures can provide the necessary energy to initiate degradation.[5] For amino acid derivatives, decarboxylation is a common thermal degradation route.[6][7]

  • Decarboxylation: The carboxylic acid group can be lost as CO₂, particularly at high temperatures, to form N-methoxycarbonylpiperidine. This is a significant concern during manufacturing processes involving heat, such as drying.

  • Urethane Cleavage: The urethane linkage itself can be thermally labile, potentially leading to a different fragmentation pattern than hydrolysis.

parent 1-(methoxycarbonyl)piperidine- 2-carboxylic acid thermal Thermal Stress (High Temperature) parent->thermal product1 N-methoxycarbonylpiperidine thermal->product1 product2 Carbon Dioxide thermal->product2

Caption: Potential thermal degradation via decarboxylation.

Oxidative Degradation

The piperidine ring, although containing a urethane nitrogen, may still be susceptible to oxidation, especially in the presence of oxidizing agents or atmospheric oxygen over extended periods.[5]

  • N-Oxide Formation: While less likely due to the electron-withdrawing nature of the methoxycarbonyl group, oxidation at the nitrogen atom to form an N-oxide cannot be entirely ruled out under strong oxidative stress.

  • Ring Opening: More aggressive oxidation could lead to the opening of the piperidine ring, resulting in a variety of linear degradation products.[5]

Analytical Methodologies for Stability Assessment

A robust analytical strategy is essential for monitoring the stability of this compound and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.[8][9]

Forced Degradation Studies

Forced degradation studies are critical for systematically investigating the stability of a compound and identifying potential degradation products.[5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

start Prepare Solutions of 1-(methoxycarbonyl)piperidine- 2-carboxylic acid stress Subject to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1M HCl) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH) stress->base oxidation Oxidation (e.g., 3% H₂O₂) stress->oxidation thermal Thermal Stress (e.g., 80°C) stress->thermal photo Photolytic Stress (UV/Vis Light) stress->photo analysis Analyze Samples by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identify Identify Degradants (Mass Spec, NMR) analysis->identify quantify Quantify Parent and Degradants analysis->quantify

Caption: Workflow for a forced degradation study.

Recommended Analytical Techniques
Technique Purpose Typical Parameters Advantages
HPLC-UV Separation and quantification of the parent compound and non-volatile degradants.Column: C18 Reverse-PhaseMobile Phase: Acetonitrile/Water gradient with 0.1% Formic AcidDetection: UV at ~210 nmRobust, reproducible, widely available.[9]
LC-MS Identification of degradation products.Coupled with the HPLC method.Provides molecular weight information for structural elucidation of unknown peaks.
GC-MS Analysis of volatile degradants (e.g., methanol).Requires appropriate sample preparation or headspace analysis.High sensitivity for volatile compounds.[9]
NMR Definitive structural elucidation of isolated degradation products.¹H and ¹³C NMR.Provides detailed structural information.[10]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the stock solution solvent for analysis.

    • Photostability: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before injection if necessary.

    • Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column, gradient elution with acetonitrile/water containing 0.1% formic acid, UV detection at 210 nm).

    • Use LC-MS to obtain mass data for any new peaks observed.

Data Interpretation: Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control. Identify degradants based on retention time and mass spectral data.

Protocol 2: Isothermal Stability at Elevated Temperature

Objective: To assess the solid-state thermal stability of the compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5 mg of solid this compound into several glass vials.

  • Incubation: Place the vials in a calibrated oven at a constant temperature (e.g., 60°C).

  • Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72, 168 hours), remove one vial from the oven.

  • Analysis: Allow the vial to cool to room temperature. Dissolve the contents in a known volume of a suitable solvent (e.g., 50:50 acetonitrile/water) and analyze by HPLC to determine the remaining percentage of the parent compound.

Summary of Stability Profile

The following table summarizes the expected stability of this compound based on its chemical structure. The quantitative data presented is hypothetical and should be confirmed by experimental studies.

Stress Condition Reagent/Condition Expected Degradation Primary Degradant(s)
Acidic 0.1 M HCl, 60°CSignificantPiperidine-2-carboxylic acid
Basic 0.1 M NaOH, RTVery RapidPiperidine-2-carboxylic acid
Oxidative 3% H₂O₂, RTModerateOxidized ring products
Thermal (Solid) 80°CSlow to ModerateDecarboxylation products
Photolytic UV/Vis LightPossibleVarious photoproducts

Conclusion and Recommendations

This compound is most susceptible to degradation via hydrolysis, particularly under basic conditions. The urethane linkage is the primary point of failure, leading to the formation of pipecolic acid. Thermal and oxidative degradation are also potential pathways that must be considered during manufacturing, formulation, and storage.

Recommendations for Handling and Storage:

  • Storage: To ensure long-term stability, store the compound in a cool, dark, and dry place, preferably under an inert atmosphere to minimize oxidative degradation.[5]

  • pH Control: In solution, maintain the pH close to neutral (pH 6-7) to minimize both acid and base-catalyzed hydrolysis. Avoid strongly acidic or basic conditions in processing steps.

  • Temperature Control: Avoid exposure to high temperatures during processing and storage to prevent thermal degradation and decarboxylation.

A thorough understanding of these stability aspects is crucial for any scientist working with this compound, ensuring the integrity of experimental results and the quality of final products.

References

  • Mahmud, N., Benamor, A., Soliman, A., & Nasser, M. S. (2018). Thermal degradation of aqueous amine/amino acid solutions in the presence and absence of CO2. Qatar University Digital Hub. Retrieved from [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • PubChem. (n.d.). 1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Pipecolic Acid. Retrieved from [Link]

  • Golm Metabolome Database. (n.d.). Synonyms of Piperidine-2-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]

  • PubMed. (n.d.). Enzymatic synthesis of L-pipecolic acid by Delta1-piperideine-2-carboxylate reductase from Pseudomonas putida. Retrieved from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 535-75-1 Piperidine-2-carboxylic acid Impurity. Retrieved from [Link]

  • PMC. (2024, November 25). Thermal degradation of 18 amino acids during pyrolytic processes. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]

  • ResearchGate. (2017, March 31). Degradation Pathway. Retrieved from [Link]

  • PMC. (n.d.). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Retrieved from [Link]

  • Constructor University Library. (n.d.). Thermal Degradation of Food Proteins. Retrieved from [Link]

  • ScienceDirect. (2023, October 12). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Retrieved from [Link]

  • Reddit. (n.d.). Does thermal degradation of amino acids destroy their functionality?. Retrieved from [Link]

  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

Sources

Navigating the Conformational Landscape of 1-(Methoxycarbonyl)piperidine-2-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The conformational flexibility of the piperidine scaffold is a cornerstone of its prevalence in medicinal chemistry, profoundly influencing molecular recognition and pharmacological activity. This guide provides a comprehensive technical exploration of the conformational analysis of 1-(methoxycarbonyl)piperidine-2-carboxylic acid, a substituted pipecolic acid derivative. We delve into the critical interplay of steric and electronic factors governed by the N-methoxycarbonyl and the C2-carboxylic acid substituents, which dictates the molecule's three-dimensional architecture. This document serves as a practical resource, detailing robust experimental and computational methodologies for elucidating the conformational equilibria of this important structural motif.

Introduction: The Significance of Conformational Control in Piperidine Scaffolds

The piperidine ring, a saturated six-membered heterocycle, is a privileged scaffold in drug discovery, appearing in a vast array of approved pharmaceuticals.[1] Its non-planar, chair-like conformations allow for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. The conformational preferences of substituted piperidines are dictated by a delicate balance of steric and electronic effects. In the case of this compound, the introduction of an N-acyl group and a C2-substituent introduces significant conformational constraints that are paramount to understanding its chemical behavior and potential as a building block in drug design.

The parent amino acid, pipecolic acid (piperidine-2-carboxylic acid), is a chiral molecule with the S-stereoisomer being the more common naturally occurring form.[2] Its conformational landscape is already complex, with the piperidine ring capable of adopting two chair conformations.[3] The addition of the N-methoxycarbonyl group introduces the phenomenon of amide bond isomerism (cis/trans) and the potential for pseudoallylic strain, which can dramatically alter the conformational equilibrium.[4] This guide will systematically dissect these conformational features, providing a roadmap for their characterization.

Key Conformational Considerations

The conformational analysis of this compound revolves around three primary structural features:

  • Piperidine Ring Pucker: The piperidine ring predominantly adopts a chair conformation to minimize torsional strain. However, the presence of bulky substituents can lead to the population of twist-boat or boat conformations.

  • Amide Bond Isomerism: The partial double bond character of the N-C(O) bond restricts rotation, leading to the existence of cis and trans amide isomers. The energy barrier between these isomers is often high enough to allow for their individual observation by techniques like NMR spectroscopy.

  • Substituent Orientation: The carboxylic acid group at the C2 position can exist in either an axial or equatorial orientation. The relative stability of these orientations is influenced by steric interactions and, crucially, by the nature of the N1-substituent.

A pivotal concept in understanding the conformational preferences of N-acylated 2-substituted piperidines is pseudoallylic strain (A(1,3) strain) .[4] The conjugation of the nitrogen lone pair with the carbonyl group of the methoxycarbonyl substituent flattens the geometry around the nitrogen atom, creating a pseudo-allylic system. This introduces a steric clash between the N-substituent and an equatorial substituent at the C2 position. To alleviate this strain, the C2-substituent is strongly biased towards the axial orientation.[4]

Experimental Approaches to Conformational Analysis

A multi-pronged experimental approach is essential for a thorough conformational analysis. Here, we detail the core techniques and their application to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying conformational equilibria in solution. A combination of one-dimensional and two-dimensional NMR experiments provides invaluable information on the relative populations of conformers and the kinetics of their interconversion.

Experimental Protocol: Variable Temperature (VT) NMR Spectroscopy

  • Sample Preparation: Dissolve a 5-10 mg sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or acetone-d₆) in a 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new ¹H spectrum.

  • Coalescence and Low-Temperature Regime: As the temperature decreases, the rate of conformational exchange slows down. This will lead to the broadening of signals corresponding to atoms that are in different chemical environments in the exchanging conformers. Below the coalescence temperature, separate sets of signals for each populated conformer may be observed.

  • Data Analysis:

    • Conformer Population: Integrate the signals corresponding to the distinct conformers at a temperature well below coalescence to determine their relative populations. The Gibbs free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RTlnK, where K is the equilibrium constant (ratio of conformer populations).

    • Activation Energy Barrier: The energy barrier for conformational interconversion (ΔG‡) can be estimated from the coalescence temperature (Tc) using the Eyring equation.

Expected Observations: For this compound, one would expect to observe distinct sets of signals for the cis and trans amide isomers at low temperatures. Further splitting within each isomer's signals could indicate the presence of different ring conformations, although the chair form is expected to be dominant.

Advanced NMR Techniques:

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments can establish through-space proximity between protons, providing crucial information for assigning the stereochemistry and relative orientation of substituents in different conformers. For example, a strong NOE between the methoxy protons and the C2-proton would be indicative of a specific amide isomer.

  • ¹³C NMR Spectroscopy: The chemical shifts of the piperidine ring carbons are sensitive to their conformation. For instance, an axial substituent will typically cause an upfield shift (γ-gauche effect) on the C4 and C6 carbons compared to an equatorial substituent.[5]

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This offers a static picture of the lowest energy conformer under the conditions of crystallization.

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of this compound of suitable quality. This can be achieved by slow evaporation of a saturated solution in various solvents or solvent mixtures (e.g., ethyl acetate/hexane, methanol/water).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain precise atomic coordinates, bond lengths, and bond angles.

  • Analysis: Analyze the resulting structure to determine the piperidine ring conformation (e.g., chair, boat), the orientation of the C2-carboxylic acid group (axial/equatorial), and the geometry of the N-methoxycarbonyl group (cis or trans).

While the solid-state conformation may not be the sole conformation present in solution, it provides an invaluable experimental benchmark for computational models.

Computational Modeling: A Predictive and Complementary Tool

Computational chemistry offers a powerful means to explore the potential energy surface of a molecule and predict the relative stabilities of its various conformers.

Conformational Search

The first step in a computational analysis is to identify all possible low-energy conformers. This can be achieved through various conformational search algorithms, such as molecular mechanics-based systematic or random searches.

Quantum Mechanical Calculations

Once potential conformers are identified, their geometries should be optimized and their relative energies calculated using quantum mechanical methods. Density Functional Theory (DFT) is a widely used and reliable method for such calculations.

Computational Protocol: DFT-based Conformational Analysis

  • Initial Structures: Generate initial 3D structures for all possible conformers of this compound, including different ring puckers, amide isomers, and substituent orientations.

  • Geometry Optimization: Perform full geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) or a more modern functional like M06-2X with a larger basis set).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections).

  • Energy Analysis: Compare the relative energies (including zero-point energy corrections) of the optimized conformers to determine their relative stabilities. The Boltzmann distribution can be used to predict the population of each conformer at a given temperature.

  • NMR Chemical Shift Prediction: The NMR chemical shifts for the optimized conformers can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted shifts can then be compared with experimental data to validate the computational model and aid in the assignment of signals to specific conformers.[6]

Diagrammatic Representation of the Computational Workflow:

computational_workflow cluster_input Input Generation cluster_qm Quantum Mechanics Calculations cluster_analysis Analysis & Validation initial_structures Generate Initial 3D Structures (Chair/Boat, Cis/Trans Amide, Ax/Eq COOH) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) initial_structures->geom_opt For each conformer freq_calc Frequency Calculations geom_opt->freq_calc Verify minima nmr_prediction Predict NMR Chemical Shifts (GIAO Method) geom_opt->nmr_prediction energy_analysis Relative Energy Calculation freq_calc->energy_analysis Obtain ZPE conformer_population Predict Conformer Population (Boltzmann Distribution) energy_analysis->conformer_population comparison Compare with Experimental Data conformer_population->comparison nmr_prediction->comparison

Caption: Computational workflow for the conformational analysis of this compound.

Predicted Conformational Landscape and Key Findings

Based on established principles of stereochemistry and the influence of N-acylation on piperidine rings, the following conformational preferences are predicted for this compound:

  • Dominance of the Chair Conformation: The piperidine ring is expected to overwhelmingly favor a chair conformation to minimize angle and torsional strain.

  • Axial Preference of the C2-Carboxylic Acid Group: Due to the A(1,3) pseudoallylic strain induced by the N-methoxycarbonyl group, the conformer with the C2-carboxylic acid group in the axial position is predicted to be significantly more stable than the equatorial conformer.

  • Equilibrium of Amide Isomers: Both cis and trans amide isomers are likely to be populated in solution, with the energy difference between them being small enough to allow for their simultaneous observation under appropriate conditions. The exact ratio will be influenced by the solvent and temperature.

Table 1: Predicted Relative Stabilities of Key Conformers

Piperidine RingAmide IsomerC2-COOH OrientationPredicted Relative Energy (kcal/mol)Key Stabilizing/Destabilizing Factors
ChairTransAxial0 (Reference)Minimized A(1,3) strain
ChairTransEquatorial> 2.0Significant A(1,3) strain
ChairCisAxial0.5 - 1.5Steric interactions of the methoxy group
ChairCisEquatorial> 3.0Significant A(1,3) strain and steric hindrance
Twist-Boat--> 4.0High torsional strain

Note: These are qualitative predictions based on known principles. Actual energy differences require experimental determination and/or high-level computational analysis.

Conclusion and Future Perspectives

The conformational analysis of this compound is a multi-faceted challenge that requires the synergistic application of experimental and computational techniques. The dominant conformational features are a chair-like piperidine ring with a strong preference for an axial orientation of the C2-carboxylic acid group, driven by the avoidance of pseudoallylic strain. The presence of both cis and trans amide isomers further diversifies the conformational landscape.

A thorough understanding of these conformational preferences is crucial for the rational design of novel therapeutics incorporating this scaffold. By controlling the three-dimensional arrangement of functional groups, medicinal chemists can fine-tune the pharmacological properties of drug candidates, leading to improved efficacy and selectivity. Future work in this area could involve the synthesis of derivatives with varying N-acyl groups and C2-substituents to systematically probe the factors governing conformational control in this important class of molecules.

References

  • Bagno, A., Rastrelli, F., & Saielli, G. (2006). Predicting the NMR spectra of organic compounds with density functional theory. Chemistry – A European Journal, 12(22), 5832-5843.
  • D'Andrea, L. D., & DeYoung, A. (1999). Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects. The Journal of Organic Chemistry, 64(21), 7763–7771.
  • Duddeck, H. (1979). Carbon-13 nuclear magnetic resonance spectra of N-nitroso-piperidines. Tetrahedron, 35(11), 1365-1368.
  • Gogoll, A., & Gund, T. M. (1991). Conformational analysis of piperidine derivatives using molecular mechanics (MM2) and NMR spectroscopy. Journal of Molecular Structure: THEOCHEM, 231, 267-277.
  • House, H. O., & Lee, L. F. (1976). Torsional effects in the piperidine ring. The Journal of Organic Chemistry, 41(5), 863–869.
  • Katritzky, A. R., & Topsom, R. D. (1972). The conformations of heterocyclic compounds. Chemical Reviews, 72(6), 639–658.
  • LaLonde, R. T., & Donvito, T. N. (1974). Carbon-13 nuclear magnetic resonance of piperidine and N-methylpiperidine derivatives. Canadian Journal of Chemistry, 52(21), 3778-3784.
  • López-Mayorga, O., Jímenez-Barbero, J., & Martín-Lomas, M. (1990). Conformational analysis of N-acetyl-pipecolic acid and its methyl ester in solution. A 1H- and 13C-NMR study.
  • National Center for Biotechnology Information. (n.d.). Methyl 1-methylpiperidine-2-carboxylate. PubChem. Retrieved January 25, 2026, from [Link]

  • Pihlaja, K., & Kleinpeter, E. (1994). Carbon-13 NMR Chemical Shifts in Structural and Stereochemical Analysis. VCH.
  • Portoghese, P. S. (1966). Stereochemical studies on medicinal agents. I. A conformational study of some piperidine derivatives. Journal of Medicinal Chemistry, 9(5), 609-613.
  • Riddell, F. G. (1980). The conformational analysis of heterocyclic compounds. Tetrahedron, 36(16), 2537-2556.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
  • Wipf, P., & Kerekes, A. D. (2003). Allylic Strain in N-Acyl Piperidines and Tetrahydropyridines. The Journal of Organic Chemistry, 68(23), 8944–8951.
  • Wikipedia. (2023, December 2). Pipecolic acid. Retrieved January 25, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for the Coupling of 1-(methoxycarbonyl)piperidine-2-carboxylic Acid with Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pipecolic Acid Scaffolds in Peptidomimetics

The incorporation of non-natural amino acids into peptide structures is a cornerstone of modern drug discovery, offering a pathway to novel therapeutics with enhanced potency, selectivity, and metabolic stability.[1] Among these, pipecolic acid, a six-membered cyclic amino acid, and its derivatives are of significant interest.[2] The constrained cyclic structure of pipecolic acid can induce specific secondary structures, such as β-turns, in peptides, which are crucial for molecular recognition and biological activity. The N-substituted derivative, 1-(methoxycarbonyl)piperidine-2-carboxylic acid, provides a valuable building block for creating peptidomimetics with unique conformational properties and improved pharmacokinetic profiles.

This document provides a detailed guide to the chemical coupling of this compound with other amino acids, a critical step in the synthesis of these advanced peptidomimetics. As a senior application scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust and reproducible protocol.

Core Principles: Navigating the Challenges of Coupling N-Alkoxycarbonyl Cyclic Amino Acids

The peptide bond formation is fundamentally an amidation reaction between a carboxylic acid and an amine. The process requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amino group of the incoming amino acid.[3] While conceptually straightforward, the coupling of this compound presents specific challenges due to its structural features:

  • Steric Hindrance: The cyclic nature and the N-substituent of the pipecolic acid derivative can create significant steric hindrance around the carboxylic acid, potentially slowing down the coupling reaction and requiring more potent activation methods.

  • Conformational Rigidity: The piperidine ring exists in a chair or boat conformation, which can influence the accessibility of the carboxylic acid for activation and subsequent coupling. The N-acyl group is known to affect the cis-trans isomerism of the amide bond, which can impact the overall peptide conformation.[4]

  • Racemization: As with many chiral amino acids, there is a risk of epimerization at the α-carbon during the activation step, particularly under harsh basic conditions. This can lead to a mixture of diastereomeric peptides, which are often difficult to separate and can have different biological activities.[5]

To address these challenges, a careful selection of coupling reagents, additives, and reaction conditions is paramount.

Recommended Coupling Reagents and Rationale

Several classes of coupling reagents are available for peptide synthesis, each with its own mechanism and advantages. For sterically hindered N-substituted amino acids like this compound, uronium/aminium and phosphonium salt-based reagents are generally preferred over carbodiimides alone due to their higher reactivity and lower propensity for certain side reactions.

Coupling ReagentClassKey Advantages for this Application
HATU Uronium/AminiumHigh coupling efficiency, even for sterically hindered amino acids. The formation of the OAt-active ester is rapid and leads to less racemization.[6]
HBTU Uronium/AminiumA widely used and cost-effective coupling reagent with good performance for many standard couplings.[3]
PyBOP PhosphoniumEfficiently forms active esters with minimal side reactions. Byproducts are generally easy to remove.
EDC/HOBt Carbodiimide/AdditiveA classic and versatile combination. HOBt acts as a nucleophile to form an active ester, which suppresses racemization and improves coupling efficiency compared to EDC alone.[7]

Expert Insight: While EDC/HOBt is a viable option, for challenging couplings involving sterically hindered amino acids, HATU is often the reagent of choice due to its superior reactivity and ability to minimize racemization.[6] The anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group of HATU accelerates the coupling reaction.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the coupling of this compound with an amino acid ester.

G cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification prep_pipecolic Dissolve 1-(methoxycarbonyl)piperidine- 2-carboxylic acid in anhydrous DMF activation Activation: Combine pipecolic acid solution with coupling reagent solution. Stir for 5-10 min at 0°C. prep_pipecolic->activation prep_amino_acid Dissolve amino acid ester (e.g., H-Gly-OMe·HCl) and base (e.g., DIPEA) in anhydrous DMF coupling Coupling: Add the amino acid ester solution to the activated pipecolic acid. Stir at RT for 2-24h. prep_amino_acid->coupling prep_coupling_reagent Prepare solution of coupling reagent (e.g., HATU/HOBt) in anhydrous DMF prep_coupling_reagent->activation activation->coupling quench Quench reaction (e.g., with water or sat. NH4Cl) coupling->quench extract Extract with an organic solvent (e.g., EtOAc) quench->extract wash Wash organic layer with aqueous solutions (acid, base, brine) extract->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify

Caption: General workflow for solution-phase peptide coupling.

Detailed Protocol: Solution-Phase Coupling using HATU/HOBt

This protocol describes the coupling of this compound with a representative amino acid ester, methyl glycinate hydrochloride.

Materials and Equipment
  • This compound

  • Methyl glycinate hydrochloride (H-Gly-OMe·HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stir bars, ice bath, rotary evaporator, column chromatography setup (silica gel)

Procedure
  • Preparation of Reactants:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

    • In a separate flask, dissolve methyl glycinate hydrochloride (1.1 eq) and DIPEA (2.2 eq) in anhydrous DMF. Stir for 5 minutes. The additional equivalent of DIPEA is to neutralize the hydrochloride salt of the amino acid ester.

  • Activation of the Carboxylic Acid:

    • To the solution of this compound, add HOBt (1.1 eq) and HATU (1.1 eq).

    • Cool the mixture to 0°C in an ice bath and stir for 5-10 minutes. This pre-activation step is crucial for forming the active ester and minimizing side reactions.[8]

  • Coupling Reaction:

    • Slowly add the solution of methyl glycinate and DIPEA to the activated carboxylic acid mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash successively with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). These washes remove unreacted starting materials, coupling byproducts, and excess base.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dipeptide.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues and provides scientifically grounded solutions.

G cluster_low_yield Low Yield Solutions cluster_side_products Side Product Solutions cluster_racemization Racemization Solutions start Problem Observed low_yield Low or No Product Yield start->low_yield side_products Presence of Significant Side Products start->side_products racemization Diastereomeric Mixture (Racemization) start->racemization ly_sol1 Increase reaction time or temperature low_yield->ly_sol1 ly_sol2 Use a more potent coupling reagent (e.g., switch from EDC/HOBt to HATU) low_yield->ly_sol2 ly_sol3 Check for moisture in reagents and solvents low_yield->ly_sol3 sp_sol1 Ensure proper stoichiometry of reagents side_products->sp_sol1 sp_sol2 Optimize work-up procedure to remove impurities side_products->sp_sol2 sp_sol3 Consider pre-activation to avoid side reactions of the coupling reagent side_products->sp_sol3 r_sol1 Use a less hindered, weaker base (e.g., NMM instead of DIPEA) racemization->r_sol1 r_sol2 Ensure the presence of a racemization suppressant (HOBt, HOAt) racemization->r_sol2 r_sol3 Perform the reaction at a lower temperature racemization->r_sol3

Caption: Troubleshooting decision tree for peptide coupling reactions.

Conclusion

The successful coupling of this compound with amino acids is readily achievable with a careful selection of reagents and adherence to a well-designed protocol. The use of potent coupling reagents like HATU, in conjunction with racemization suppressants such as HOBt, provides a reliable method for overcoming the steric hindrance inherent in this N-substituted cyclic amino acid. The protocols and insights provided in this guide are intended to empower researchers to confidently incorporate this valuable building block into their peptidomimetic and drug discovery programs.

References

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Chemistry LibreTexts. (2021, August 15). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]

  • Hurevich, M., & Gilon, C. (2012). Conformational Properties of Secondary Amino Acids: Replacement of Pipecolic Acid by N-Methyl-L-alanine in Efrapeptin C. Israel Journal of Chemistry, 52(1-2), 108-117.
  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Anjaneyulu, P. S., & Vasanthakumar, G. R. (2004). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 45(2), 473-475.
  • Papini, A. M., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7179.
  • Beausoleil, E., & Lubell, W. D. (1997). Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides. The Journal of Organic Chemistry, 62(21), 7230-7238.
  • Schölz, C., et al. (2016). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 12, 1936-1943.
  • Isidro-Llobet, A., et al. (2009). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 549, 1-27.
  • Asymmetric.co. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.
  • Toniolo, C. (1990). Conformationally restricted peptides through short-range cyclizations. International journal of peptide and protein research, 35(4), 287-300.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Rainer, J., et al. (2017). Conformational analysis of pipecolic acid substituted collagen model peptides. Journal of structural biology, 199(2), 101-109.

Sources

Application Note: Derivatization Strategies for the Analytical Determination of 1-(Methoxycarbonyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

1-(Methoxycarbonyl)piperidine-2-carboxylic acid is a cyclic, N-protected amino acid derivative. As a rigid, non-proteinogenic amino acid scaffold, it serves as a critical building block in the synthesis of pharmaceuticals, including local anesthetics and antipsychotic agents.[1] Accurate quantification and characterization of this molecule and its metabolites are essential in drug development, pharmacokinetic studies, and quality control.

However, the inherent chemical properties of this analyte—specifically the polar, non-volatile carboxylic acid group—present significant analytical challenges. Direct analysis by gas chromatography (GC) is not feasible due to thermal decomposition, while analysis by liquid chromatography-mass spectrometry (LC-MS) can suffer from poor retention on reversed-phase columns and suboptimal ionization efficiency.[2][3][4]

Chemical derivatization is a powerful strategy to overcome these limitations. By chemically modifying the target analyte, we can enhance its volatility for GC analysis or improve its ionization efficiency and chromatographic behavior for LC-MS analysis.[5][6] This application note provides a detailed guide to selected derivatization protocols for this compound, explaining the rationale behind each approach and providing step-by-step methodologies for researchers.

The Rationale for Derivatization: Choosing the Right Strategy

The primary target for derivatization on this compound is the carboxylic acid functional group. The secondary amine is already protected by a methoxycarbonyl group, which is generally stable under the conditions described. The choice of derivatization strategy is dictated entirely by the intended analytical platform.

  • For Gas Chromatography-Mass Spectrometry (GC-MS): The core objective is to increase the analyte's volatility and thermal stability.[3][4] This is achieved by converting the polar carboxylic acid into a less polar, more volatile ester. Silylation is a widely adopted and highly effective method for this purpose.[2][7]

  • For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The goal is to enhance detection sensitivity. This can be achieved by improving chromatographic peak shape and, more importantly, by increasing the analyte's ionization efficiency in the mass spectrometer source.[6][8] Derivatization can introduce a permanently charged moiety or a group with high proton affinity, making the molecule more amenable to electrospray ionization (ESI).

  • For Chiral Analysis: As a chiral molecule, separating its enantiomers may be necessary.[9] This can be approached in two ways:

    • Direct Method (No Derivatization): Utilizing a chiral stationary phase (CSP) in HPLC can separate the enantiomers directly. For N-derivatized cyclic amino acids, columns like the CHIROBIOTIC T have shown unique selectivity.[10] This is often the most direct and preferred method.

    • Indirect Method (Derivatization): Reacting the analyte with a chiral derivatizing agent (CDA) creates a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral column.[11][12]

This guide will focus on derivatization protocols for GC-MS and LC-MS/MS analysis.

Visual Workflow: From Sample to Data

The following diagram outlines the general workflow for the derivatization and analysis of this compound.

G cluster_prep Sample Preparation cluster_gc GC-MS Pathway cluster_lc LC-MS/MS Pathway Sample Analyte Solution (e.g., in ACN or water) Dry Evaporate to Dryness (under N2 stream) Sample->Dry Deriv_GC Protocol 1: Silylation (MTBSTFA) Dry->Deriv_GC Deriv_LC Protocol 2: Amidation (EDC/Piperazine) Dry->Deriv_LC GC_Analysis GC-MS Analysis Deriv_GC->GC_Analysis LC_Analysis LC-MS/MS Analysis Deriv_LC->LC_Analysis

Caption: General analytical workflow for derivatization.

Protocol 1: Silylation for GC-MS Analysis

Principle: Silylation replaces the acidic proton of the carboxylic acid with a non-polar silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. This guide details the use of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which generates TBDMS derivatives. TBDMS derivatives are notably more stable and less sensitive to moisture than their TMS counterparts, providing a more robust analysis.[4]

Materials
  • This compound standard or sample

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (ACN), anhydrous grade

  • Pyridine, anhydrous grade (optional, can catalyze the reaction)

  • Reaction vials (2 mL, with PTFE-lined caps)

  • Heating block or oven

  • Nitrogen evaporator

Step-by-Step Protocol
  • Sample Preparation: Aliquot a known amount of the sample solution (e.g., 10-100 µL) into a reaction vial. If the sample is in an aqueous solution, it must be completely dried.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C. The absence of water is critical for successful silylation.[4]

  • Reagent Addition: To the dried residue, add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA. If derivatization is slow, 1-2 µL of pyridine can be added as a catalyst.

  • Reaction: Cap the vial tightly and heat at 70-80°C for 60 minutes. For sterically hindered acids, extending the reaction time to 2-4 hours may improve yield.[4]

  • Cooling & Analysis: After heating, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system. No workup is required.

Reaction Scheme

G Analyte 1-(methoxycarbonyl)piperidine- 2-carboxylic acid arrow1 Heat (70°C) Analyte->arrow1 Reagent MTBSTFA Reagent->arrow1 Product TBDMS Derivative plus1 + plus1->arrow1 arrow1->Product

Caption: Silylation of the carboxylic acid with MTBSTFA.

Note: A placeholder is used for the product image as a live chemical drawing tool is not available.

Protocol 2: Derivatization for Enhanced LC-MS/MS Detection

Principle: To improve sensitivity in positive mode ESI-LC-MS/MS, the carboxylic acid can be converted to an amide using a reagent that contains a site of high proton affinity or a permanent positive charge. This protocol uses 1-(2-pyridyl)piperazine, coupled via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to introduce a basic pyridyl-piperazine moiety. This group is readily protonated, leading to a significant enhancement in ESI signal intensity.

Materials
  • This compound standard or sample

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • 1-(2-Pyridyl)piperazine

  • Dimethylformamide (DMF), anhydrous grade

  • Diisopropylethylamine (DIPEA)

  • Reaction vials (2 mL)

  • LC-MS grade water and acetonitrile

Step-by-Step Protocol
  • Sample & Reagent Preparation:

    • Prepare a 10 mg/mL solution of EDC in anhydrous DMF.

    • Prepare a 10 mg/mL solution of HOAt in anhydrous DMF.

    • Prepare a 10 mg/mL solution of 1-(2-pyridyl)piperazine in anhydrous DMF.

    • Dissolve the dried analyte in 100 µL of anhydrous DMF.

  • Activation: To the analyte solution, add 20 µL of the EDC solution and 20 µL of the HOAt solution. HOAt is used as a coupling additive to increase efficiency and reduce side reactions.

  • Coupling Reaction: Add 5 µL of DIPEA (to act as a base), followed by 20 µL of the 1-(2-pyridyl)piperazine solution.

  • Incubation: Vortex the mixture gently and allow it to react at room temperature for 2-4 hours, or overnight for maximum yield.

  • Quenching & Dilution: After the reaction is complete, dilute the sample 100-fold or more with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to quench the reaction and prepare it for injection.

  • Analysis: Analyze the diluted sample by LC-MS/MS.

Data Interpretation & Expected Results

Derivatization chemically alters the analyte, resulting in a predictable mass shift and distinct fragmentation patterns. These features are crucial for method development and data validation.

Quantitative Data Summary
ParameterProtocol 1 (GC-MS)Protocol 2 (LC-MS/MS)
Derivatization Reagent MTBSTFA1-(2-Pyridyl)piperazine + EDC/HOAt
Target Functional Group Carboxylic Acid (-COOH)Carboxylic Acid (-COOH)
Derivative Formed TBDMS EsterPyridylpiperazine Amide
Analyte MW 187.20 g/mol 187.20 g/mol
Mass Added +114.25 g/mol (TBDMS - H)+145.21 g/mol (C9H11N3 - H2O)
Derivative MW 301.45 g/mol 332.41 g/mol
Typical Reaction Temp. 70-80°CRoom Temperature
Typical Reaction Time 1-4 hours2-12 hours
Mass Spectrometry Fragmentation Insights
  • TBDMS Derivatives (GC-MS): Electron ionization (EI) of TBDMS esters produces characteristic fragments. The most prominent ion is often the loss of the tert-butyl group ([M-57]⁺ ), which is a diagnostic ion for TBDMS derivatives.[4] Other expected fragments include the loss of a methyl group ([M-15]⁺) and cleavage of the entire TBDMS-O-CO group.[13]

  • Pyridylpiperazine Amide Derivatives (LC-MS/MS): In positive ESI mode, the derivatized analyte will show a strong precursor ion at m/z 333.4 [M+H]⁺. For tandem MS (MS/MS), collision-induced dissociation (CID) will typically fragment the molecule at the piperazine ring or the amide bond. A likely and specific product ion would correspond to the protonated pyridylpiperazine fragment, which can be used for highly selective Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Derivative Peak (GC-MS) 1. Presence of moisture in the sample or reagents. 2. Incomplete reaction. 3. Analyte degradation.1. Ensure sample is completely dry before adding reagents. Use anhydrous solvents.[4] 2. Increase reaction time or temperature. Consider adding a catalyst like pyridine. 3. Check heating temperature; avoid excessive heat.
Multiple Derivative Peaks (GC-MS) Incomplete derivatization or side reactions.Optimize reaction time and temperature. Ensure stoichiometric excess of the derivatizing reagent.
Poor Signal in LC-MS/MS 1. Inefficient derivatization. 2. Suboptimal ionization source parameters. 3. Incorrect mobile phase pH.1. Verify activity of EDC (it can degrade). Optimize reagent concentrations and reaction time. 2. Tune MS source parameters using the derivatized standard. 3. Ensure mobile phase is acidic (e.g., 0.1% Formic Acid) to promote protonation of the derivative.
High Background Noise Excess derivatization reagent interfering with analysis.For LC-MS, ensure sufficient dilution before injection. Implement a chromatographic gradient that separates the derivative from excess reagents. A sample clean-up step (e.g., SPE) could be developed if necessary.

References

  • A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • Acids: Derivatization for GC Analysis. Restek. [Link]

  • A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. ACS Publications. [Link]

  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. [Link]

  • Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. National Institutes of Health (NIH). [Link]

  • Pipecolic acid. Wikipedia. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI. [Link]

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. National Institutes of Health (NIH). [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. National Institutes of Health (NIH). [Link]

  • Quantitative analysis of amino acids using paper chromatography. SciSpace. [Link]

  • Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Vrije Universiteit Amsterdam Research Portal. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. ACS Publications. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Chemical Derivatization in LC-MS/MS. Syngene International Ltd. [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. MDPI. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. MDPI. [Link]

  • Synthesis of Esters from Carboxylic Acids and Derivatives. Thieme Chemistry. [Link]

  • How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis? ResearchGate. [Link]

  • Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed. [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. National Institutes of Health (NIH). [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics. [Link]

  • Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Semantic Scholar. [Link]

  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

Sources

Application Notes and Protocols for Solid-Phase Synthesis Using Fmoc-Protected Piperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Piperidine Scaffolds in Medicinal Chemistry

The piperidine motif is a cornerstone in modern drug discovery, recognized for its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its saturated heterocyclic structure imparts favorable physicochemical properties, including improved metabolic stability, aqueous solubility, and the ability to project substituents in well-defined three-dimensional orientations. This makes piperidine scaffolds ideal for mimicking peptide secondary structures, such as β-turns, and for presenting pharmacophoric elements to biological targets with high affinity and selectivity. The incorporation of piperidine carboxylic acids into peptide and peptidomimetic structures via Solid-Phase Peptide Synthesis (SPPS) offers a powerful strategy for the rational design of novel therapeutics with enhanced pharmacological profiles.

This application note provides a comprehensive guide to the principles and protocols for the successful solid-phase synthesis of peptides and peptidomimetics containing Fmoc-protected piperidine carboxylic acids. It is designed to equip researchers with the necessary knowledge to navigate the unique challenges and to optimize the synthetic outcomes when working with these valuable building blocks.

The Foundation: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the predominant method for the chemical synthesis of peptides.[] The strategy relies on the temporary protection of the N-terminal α-amino group with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while amino acid side chains are protected with acid-labile groups. The synthesis proceeds in a cyclical manner on a solid support (resin), with each cycle consisting of two main steps: Fmoc deprotection and amino acid coupling.[4]

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Solid Support (Resin) Swell Swell Resin in Solvent (e.g., DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Load First Amino Acid Wash1 Wash Deprotection->Wash1 Coupling Coupling of Fmoc-AA-OH (e.g., Fmoc-Pip-OH) Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA-based cocktail) Wash2->Cleavage After final amino acid Purification Purification (e.g., RP-HPLC) Cleavage->Purification

Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.

Unique Considerations for Fmoc-Piperidine Carboxylic Acids

The incorporation of Fmoc-protected piperidine carboxylic acids (e.g., Fmoc-piperidine-4-carboxylic acid, Fmoc-Pip-OH) into a growing peptide chain presents specific challenges compared to standard α-amino acids. The cyclic and sterically demanding nature of the piperidine scaffold can significantly impact coupling efficiency.[5] Therefore, careful optimization of coupling conditions is paramount to ensure high yields and purity of the final product.

Experimental Protocols

Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality of the peptide. For a C-terminal amide, Rink Amide resin is a common choice.[4] For a C-terminal carboxylic acid, 2-chlorotrityl chloride or Wang resins are suitable.[4]

Protocol 1.1: Resin Swelling and Initial Fmoc Deprotection (for pre-loaded resins)

  • Place the desired amount of resin (e.g., 100-200 mg for a 0.1 mmol scale synthesis) in a reaction vessel.

  • Add high-purity, amine-free N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.[4]

  • Drain the DMF.

  • To remove the Fmoc group from the pre-loaded first amino acid or from the Rink Amide linker, add a solution of 20% piperidine in DMF to the resin.[4]

  • Agitate the mixture for 10-20 minutes at room temperature.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[5]

Coupling of Fmoc-Piperidine Carboxylic Acids

This is the most critical step in the synthesis. Due to the steric hindrance of the piperidine ring, standard coupling conditions may not be sufficient to achieve complete acylation. The use of more potent coupling reagents is highly recommended.

Coupling_Mechanism FmocPipOH {Fmoc-Pip-OH | Carboxylic Acid} ActiveEster {Activated Ester | Highly Reactive Intermediate} FmocPipOH->ActiveEster Activation CouplingReagent {Coupling Reagent | (e.g., HATU, HCTU)} CouplingReagent->ActiveEster Activation Base {Base | (e.g., DIPEA)} Base->ActiveEster Activation CoupledPeptide {Resin-Bound Peptide | with new Piperidine Residue} ActiveEster->CoupledPeptide Acylation ResinAmine {Resin-Bound Peptide | Free N-terminal Amine} ResinAmine->CoupledPeptide Acylation

Figure 2: General mechanism for the coupling of Fmoc-piperidine carboxylic acid.

Protocol 2.1: Optimized Coupling of Fmoc-Pip-OH

  • In a separate vial, dissolve Fmoc-piperidine carboxylic acid (3-5 equivalents relative to the resin loading), a coupling reagent (e.g., HATU or HCTU, 3-5 equivalents), and an additive (e.g., HOAt for HATU, 3-5 equivalents) in DMF.

  • Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) to the solution from step 1 and allow for a pre-activation time of 1-5 minutes.[6]

  • Add the activated amino acid solution to the deprotected resin from Protocol 1.1.

  • Agitate the reaction mixture for an extended coupling time, typically 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight, or the temperature can be moderately increased (e.g., to 40-50°C), though this should be done with caution to avoid potential side reactions.

  • After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

  • It is highly recommended to perform a ninhydrin (Kaiser) test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling is advised.

Iterative Deprotection and Coupling Cycles

For the subsequent amino acids in the sequence, the standard Fmoc-SPPS cycle is followed.

Protocol 3.1: Standard Fmoc Deprotection

  • Add a 20% piperidine in DMF solution to the resin-bound peptide.[4]

  • Agitate for 7-10 minutes at room temperature.

  • Drain the piperidine solution and repeat the treatment for another 7-10 minutes to ensure complete deprotection.

  • Wash the resin extensively with DMF (5-7 times).

Follow with the appropriate coupling protocol for the next amino acid in the sequence.

Final Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the solid support and simultaneously removing the acid-labile side-chain protecting groups. The stability of the piperidine ring to strong acid, such as trifluoroacetic acid (TFA), is a key advantage.[7]

Protocol 4.1: Cleavage from the Resin

  • Wash the fully assembled, N-terminally deprotected peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard and generally effective cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[8] TIS and water act as scavengers to trap the reactive cationic species generated during the cleavage.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.[8]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash it several times with cold diethyl ether to remove residual scavengers and cleavage byproducts.

  • Dry the crude peptide under vacuum. The peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Optimization and Troubleshooting

Coupling Reagents for Sterically Hindered Piperidine Scaffolds

The choice of coupling reagent is critical for the successful incorporation of Fmoc-piperidine carboxylic acids. While a variety of reagents are available, those that form highly reactive activated esters are preferred.

Coupling ReagentClassRelative Efficiency for Hindered CouplingsKey Considerations
HATU Aminium/Uronium SaltVery HighOften considered the gold standard for difficult couplings due to the formation of a highly reactive OAt-ester.[9][10]
HCTU Aminium/Uronium SaltHighA cost-effective alternative to HATU, also demonstrating high efficiency.[11]
PyBOP Phosphonium SaltModerate to HighA reliable reagent, though may require longer coupling times compared to HATU/HCTU for very hindered systems.[9]
DIC/HOBt CarbodiimideModerateA classic coupling cocktail, generally less efficient for sterically demanding couplings.[5]
Potential Side Reactions

While the piperidine ring is generally stable under SPPS conditions, researchers should be aware of common side reactions associated with Fmoc chemistry, which can be exacerbated by the extended coupling times required for piperidine carboxylic acids.

  • Aspartimide Formation: This is a significant side reaction that can occur when an aspartic acid residue is present in the sequence. The basic conditions of Fmoc deprotection can lead to the formation of a succinimide ring, which can then open to form a mixture of α- and β-aspartyl peptides, as well as piperidide adducts.[6]

  • Diketopiperazine Formation: This can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin. This is particularly problematic for sequences with proline or glycine at the C-terminus.

  • Racemization: While less common with urethane-protected amino acids, racemization can occur, especially during the activation of the carboxylic acid. The use of additives like HOAt or HOBt helps to suppress this side reaction.

Conclusion

The solid-phase synthesis of peptides and peptidomimetics containing Fmoc-protected piperidine carboxylic acids is a powerful tool for drug discovery. While the steric bulk of the piperidine scaffold presents a synthetic challenge, the use of optimized protocols, particularly with potent coupling reagents like HATU or HCTU, can lead to high yields and purities. By understanding the principles outlined in this application note and carefully executing the provided protocols, researchers can successfully incorporate these valuable building blocks into their synthetic targets, paving the way for the development of novel therapeutics with improved pharmacological properties.

References

  • Advanced Synthesis & Catalysis. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(1), 3-26.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4).
  • Martelli, G., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(20), 8096-8107.
  • BenchChem. (2025). A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis.
  • Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
  • Aapptec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Abdel-Magid, A. F. (Ed.). (2016). Piperidine-Based Drug Discovery. Royal Society of Chemistry.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of peptide science, 14(1), 97-101.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Nikitjuka, A., et al. (2022).
  • Banks, H. D. (1992). Piperidine Synthesis.

Sources

Application Notes & Protocols for the Large-Scale Synthesis of 1-(Methoxycarbonyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 1-(methoxycarbonyl)piperidine-2-carboxylic acid, a key building block in the development of various pharmaceutical agents. The protocol herein is designed for scalability, safety, and high yield, drawing upon established chemical principles. We will delve into the strategic selection of starting materials and reagents, provide a detailed, step-by-step synthesis protocol, and outline robust analytical methods for in-process control and final product characterization. The causality behind each critical step is explained to ensure a deep understanding of the process, facilitating successful implementation and troubleshooting in a research or drug development setting.

Introduction and Strategic Overview

This compound, also known as N-methoxycarbonyl-pipecolic acid, is a valuable chiral intermediate in the synthesis of a wide array of biologically active molecules. Its rigid piperidine scaffold, combined with the specific stereochemistry at the 2-position, makes it a crucial component in designing compounds with well-defined three-dimensional structures for optimal target engagement.

The synthesis of this target molecule can be logically dissected into two primary stages:

  • Procurement or Synthesis of the Pipecolic Acid Backbone: The foundational step is obtaining piperidine-2-carboxylic acid (pipecolic acid). For large-scale applications, this can be achieved through the catalytic hydrogenation of 2-pyridinecarboxylic acid, a readily available and cost-effective starting material.[1] Alternatively, for enantiomerically pure targets (e.g., the L- or D-enantiomer), resolution of a racemic mixture of pipecolic acid can be employed.[2]

  • N-acylation to Introduce the Methoxycarbonyl Group: The second stage involves the selective acylation of the secondary amine of the piperidine ring with a suitable methoxycarbonylating agent. The Schotten-Baumann reaction is an ideal choice for this transformation on a large scale due to its operational simplicity, high efficiency, and use of readily available reagents.[3][4] This reaction typically involves the use of an acyl chloride, such as methyl chloroformate, in the presence of a base to neutralize the hydrogen chloride byproduct.[3]

This guide will focus on a robust and scalable protocol starting from commercially available piperidine-2-carboxylic acid, employing the Schotten-Baumann reaction for the key N-acylation step.

Reaction Mechanism and Rationale

The core of this synthesis is the nucleophilic acyl substitution reaction between piperidine-2-carboxylic acid and methyl chloroformate. The mechanism, proceeding under Schotten-Baumann conditions, is illustrated below.

Schotten_Baumann_Mechanism cluster_0 Reaction Mechanism Reagents Piperidine-2-carboxylic acid + Methyl Chloroformate Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Base Base (e.g., NaOH) Neutralization NaCl + H2O Base->Neutralization Product 1-(Methoxycarbonyl)piperidine- 2-carboxylic acid + HCl Intermediate->Product Chloride Elimination Product->Neutralization Acid Neutralization Synthesis_Workflow Start Start: Piperidine-2-carboxylic acid Dissolution Dissolve in Aqueous NaOH Start->Dissolution Cooling Cool to 0-5 °C Dissolution->Cooling Addition Slowly Add Methyl Chloroformate Cooling->Addition Reaction React for 2-4 hours Addition->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Dry Organic Layer Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Product Final Product Evaporation->Product

Figure 2: Overall workflow for the large-scale synthesis.

Detailed Protocol:

  • Preparation of the Aqueous Phase: In a jacketed glass reactor, dissolve piperidine-2-carboxylic acid (1.0 eq) and sodium hydroxide (2.2 eq) in deionized water. Stir until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.

  • Addition of Methyl Chloroformate: Slowly add methyl chloroformate (1.1 eq) dropwise to the cold, stirred solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and pH Adjustment: Once the reaction is complete, cool the mixture back to 0-5 °C. Carefully acidify the aqueous solution to a pH of 2-3 with concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous phase).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.

  • Drying: Dry the final product in a vacuum oven at a temperature not exceeding 40 °C until a constant weight is achieved.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

Analytical MethodPurposeExpected Results
NMR Spectroscopy (¹H and ¹³C)Structural ConfirmationCharacteristic peaks corresponding to the piperidine ring protons, the methoxy group, and the carbonyl carbons. [5]
Mass Spectrometry (MS)Molecular Weight VerificationA molecular ion peak corresponding to the calculated mass of the product.
High-Performance Liquid Chromatography (HPLC)Purity AssessmentA single major peak indicating high purity (>98%). [6]
Melting Point Physical Property ConfirmationA sharp melting point range consistent with the literature value for the pure compound.

Safety Considerations

  • Methyl Chloroformate: This reagent is highly toxic, corrosive, and flammable. [7][8][9][10]It should be handled with extreme care in a well-ventilated fume hood, and appropriate PPE must be worn. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Piperidine-2-carboxylic acid: May cause skin and eye irritation. [11]Avoid inhalation of dust.

  • Sodium Hydroxide and Hydrochloric Acid: These are corrosive and should be handled with care.

  • Exothermic Reaction: The reaction of methyl chloroformate is exothermic. Strict temperature control during the addition phase is critical to prevent a runaway reaction.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the procedural and safety guidelines, researchers and drug development professionals can confidently produce this valuable intermediate for their synthetic campaigns. The emphasis on causality for each experimental choice is intended to empower the user to not only replicate the results but also to adapt and troubleshoot the process as needed.

References

  • Vertex Pharmaceuticals Incorporated. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of novel pipecolic acid derivatives. Part 2. 1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. RSC Publishing. [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Google Patents. (n.d.).
  • Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. PubMed Central. [Link]

  • Organic Syntheses. (n.d.). Pipecolic acid, 4-oxo-, hydrochloride. [Link]

  • Wikipedia. (n.d.). Pipecolic acid. [Link]

  • PubMed. (2023). Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. [Link]

  • ACS Publications. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, and (S)-(−)-Ropivacaine. [Link]

  • ResearchGate. (n.d.). (PDF) An artificial pathway for N-hydroxy-pipecolic acid production from L-lysine in E. coli. [Link]

  • ACS Publications. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. [Link]

  • National Institutes of Health. (2022). An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. [Link]

  • Semantic Scholar. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. [Link]

  • Loba Chemie. (2015). METHYL CHLOROFORMATE FOR SYNTHESIS MSDS CAS No. [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

  • NJ.gov. (n.d.). METHYL CHLOROFORMATE HAZARD SUMMARY. [Link]

  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]

  • YouTube. (2021). Schotten-Baumann Reaction and its Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Semantic Scholar. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid (BCP). [Link]

  • CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [Link]

  • National Institutes of Health. (2006). Pipecolic acid-catalyzed direct asymmetric mannich reactions. [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]

  • Google Patents. (n.d.). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • PubMed. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(methoxycarbonyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Key Synthetic Intermediate

Welcome to the technical support guide for the synthesis of 1-(methoxycarbonyl)piperidine-2-carboxylic acid. This N-protected pipecolic acid derivative is a valuable building block in medicinal chemistry and drug development, serving as a constrained amino acid scaffold in the synthesis of various pharmaceutical agents, including antivirals and enzyme inhibitors. Its rigid piperidine ring allows for the precise conformational control of peptide-based drugs, often leading to enhanced potency and metabolic stability.

The synthesis, while conceptually straightforward, presents several common challenges that can lead to diminished yields and purification difficulties. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome these obstacles. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Part 1: Synthetic Overview & Core Mechanism

The most direct and common route to this compound is the N-protection of piperidine-2-carboxylic acid (pipecolic acid) using methyl chloroformate. This reaction is a classic example of the Schotten-Baumann reaction , which involves the acylation of an amine using an acyl halide in the presence of an aqueous base.[1][2]

Reaction Scheme:

(Self-generated image, not from search results)

Piperidine-2-carboxylic acid + Methyl Chloroformate --(Base, Solvent)--> this compound

The key to a successful synthesis lies in understanding the chemoselectivity of this reaction. Piperidine-2-carboxylic acid is a zwitterionic amino acid. In an aqueous basic solution, the carboxylic acid group is deprotonated to form a carboxylate anion (-COO⁻), which is a poor nucleophile. The secondary amine in the piperidine ring, however, remains a strong nucleophile and readily attacks the electrophilic carbonyl carbon of methyl chloroformate. The aqueous base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[3][4]

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My final yield is consistently low (<60%). What are the most likely causes and how can I fix them?

A1: Low yield is the most frequent complaint and can stem from several factors. The primary areas to investigate are pH control, reagent quality, and reaction temperature.

  • Inadequate pH Control: This is the most critical parameter. The reaction requires a basic environment (typically pH 9-11) to ensure the amine is sufficiently nucleophilic and to neutralize the HCl byproduct.

    • If pH is too low: The amine will be protonated (-NH₂⁺-), rendering it non-nucleophilic and halting the reaction.

    • If pH is too high (e.g., >12): This promotes the rapid hydrolysis of the methyl chloroformate reagent into methanol and CO₂, wasting the reagent and complicating purification.

    • Solution: Use a pH meter and maintain the pH between 9 and 11 by the slow, simultaneous addition of the methyl chloroformate and an aqueous base (e.g., 2M NaOH). Do not add all the base at the beginning.

  • Poor Reagent Quality: Methyl chloroformate is highly sensitive to moisture and can decompose over time.

    • Solution: Always use a fresh bottle or a properly stored (anhydrous conditions, refrigerated) reagent. A simple check is to ensure the liquid is clear and colorless; a yellowish tint can indicate decomposition.

  • Sub-optimal Temperature: The reaction is exothermic. Running it at too high a temperature increases the rate of methyl chloroformate hydrolysis.

    • Solution: Maintain the reaction temperature between 0-5 °C using an ice bath, especially during the addition of reagents.

Below is a decision tree to guide your troubleshooting process for low yields.

low_yield_troubleshooting start Low Yield Observed check_ph Was pH monitored and maintained at 9-11 throughout addition? start->check_ph check_reagent Was methyl chloroformate fresh and colorless? check_ph->check_reagent Yes ph_issue Root Cause: Improper pH control leads to protonated amine or reagent hydrolysis. check_ph->ph_issue No check_temp Was reaction temperature maintained at 0-5°C? check_reagent->check_temp Yes reagent_issue Root Cause: Decomposed reagent is inactive. check_reagent->reagent_issue No temp_issue Root Cause: High temperature favors hydrolysis side reaction. check_temp->temp_issue No success Yield Optimized check_temp->success Yes

Caption: Troubleshooting workflow for low reaction yield.

Q2: My starting material, piperidine-2-carboxylic acid, won't dissolve in the organic solvent. What am I doing wrong?

A2: This is expected behavior. As a zwitterionic amino acid, pipecolic acid has high lattice energy and is poorly soluble in common organic solvents like dioxane or dichloromethane. The correct procedure is to first dissolve it in an aqueous base.

Causality: Adding a base like sodium hydroxide deprotonates the carboxylic acid and breaks the zwitterionic structure, forming the highly water-soluble sodium piperidine-2-carboxylate salt. This aqueous solution is then miscible or can form a biphasic system with your organic solvent, allowing the reaction to proceed at the interface or in the aqueous phase, depending on the solvent system chosen.[1][2]

Q3: After acidification, I'm struggling with a difficult workup and emulsion formation during the extraction. How can I improve product isolation?

A3: Emulsions are common when extracting products that have both polar and non-polar characteristics.

  • Acidification Step: After the reaction is complete, you must acidify the mixture (typically to pH 2-3 with cold 1M HCl) to protonate the carboxylate group, making the product soluble in organic solvents like ethyl acetate or dichloromethane. Perform this step slowly in an ice bath.

  • Breaking Emulsions:

    • Add Brine: After the initial extractions, wash the combined organic layers with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, forcing the organic components out and helping to break the emulsion.

    • Filter: Sometimes, fine particulate matter can stabilize an emulsion. Filtering the entire emulsion through a pad of Celite® can resolve the issue.

    • Patience: Allow the separation funnel to sit undisturbed for a longer period. Gentle swirling, rather than vigorous shaking, can also help.

Q4: I see an unexpected, less polar spot on my TLC plate. What is this byproduct?

A4: The most likely byproduct is methyl 1-(methoxycarbonyl)piperidine-2-carboxylate . This diester is formed if methyl chloroformate reacts with both the amine and the carboxylic acid.

  • Mechanism of Formation: While the carboxylate anion is generally a poor nucleophile, under certain conditions (e.g., if the pH drops and the carboxylic acid becomes protonated, or if a coupling agent is inadvertently present), it can be esterified. More commonly, if an alcohol like methanol is used as a solvent or is present as an impurity, it can react with the carboxylic acid under acidic workup conditions (Fischer esterification).[5]

  • Prevention:

    • Strict pH Control: Maintain a basic pH during the N-protection step to keep the carboxylic acid as the unreactive carboxylate.

    • Avoid Alcoholic Solvents: Do not use methanol or ethanol as the reaction solvent. A biphasic system (e.g., water/dichloromethane) or a water-miscible solvent like 1,4-dioxane is preferred.

    • Careful Workup: Keep the temperature low during the acidic workup and extraction to minimize any chance of acid-catalyzed esterification with methanol that may have formed from reagent hydrolysis.

side_reactions cluster_0 Desired Reaction Pathway cluster_1 Side Reactions start Pipecolic Acid (Zwitterion) base Aqueous Base (pH 9-11) start->base intermediate Sodium Piperidine- 2-carboxylate base->intermediate product Desired Product: 1-(methoxycarbonyl)piperidine- 2-carboxylic acid intermediate->product N-Acylation reagent Methyl Chloroformate (MeOCOCl) reagent->product hydrolysis MeOCOCl Hydrolysis (High pH / H₂O) reagent->hydrolysis esterification Esterification (Low pH / MeOH impurity) product->esterification diester Byproduct: Methyl 1-(methoxycarbonyl)- piperidine-2-carboxylate esterification->diester

Sources

troubleshooting guide for reactions involving 1-(methoxycarbonyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Methoxycarbonyl)piperidine-2-carboxylic Acid

Welcome to the technical support center for this compound (N-methoxycarbonyl-pipecolic acid). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile chiral building block in their synthetic workflows. My objective is to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve experimental challenges effectively.

Introduction to this compound

This compound is a derivative of pipecolic acid, a non-proteinogenic amino acid.[1] The presence of the N-methoxycarbonyl protecting group and the carboxylic acid on a chiral piperidine scaffold makes it a valuable intermediate in the synthesis of complex molecules, particularly in drug discovery for creating constrained peptide mimics and novel heterocyclic entities.

Understanding its core chemical properties is the first step in successful troubleshooting.

PropertyValue / DescriptionSignificance in Reactions
Molecular Formula C₈H₁₃NO₄-
Molecular Weight 187.19 g/mol Essential for accurate molar calculations.
Appearance Typically a white to off-white solid.Deviations may indicate impurities.
Solubility Soluble in polar organic solvents like methanol, DMF, and DMSO. Limited solubility in nonpolar solvents like hexanes.[2]Crucial for selecting appropriate reaction and purification solvents. Poor solubility is a common cause of reaction failure.
N-Protecting Group MethoxycarbonylThis group is relatively stable but can be cleaved under specific conditions (e.g., saponification), which must be considered in multi-step syntheses.[3]
Functional Groups Carboxylic Acid, Urethane (Carbamate)The carboxylic acid is the primary site for reactions like amide coupling and esterification.[4] The urethane is generally stable to conditions used for coupling.

General Troubleshooting Workflow

Before diving into specific reaction issues, it's crucial to have a logical diagnostic workflow. Many reaction failures stem from common oversights rather than complex mechanistic problems.

Troubleshooting_Workflow start Reaction Failure (Low Yield / No Product) q1 Verify Starting Material Integrity? start->q1 sol_q1 Action: Re-purify or re-characterize starting materials (NMR, LC-MS). Confirm identity and purity (>95%). q1->sol_q1 No q2 Are Reaction Conditions Correct? q1->q2 Yes end_node Problem Resolved / Redesign Experiment sol_q1->end_node sol_q2 Action: Double-check stoichiometry, solvent choice (anhydrous?), temperature, and reaction time. q2->sol_q2 No q3 Is the Reaction Mechanism Appropriate? q2->q3 Yes sol_q2->end_node sol_q3 Action: Re-evaluate choice of reagents. (e.g., Is the coupling agent strong enough? Is the base non-nucleophilic?). q3->sol_q3 No q3->end_node Yes sol_q3->end_node

Caption: General troubleshooting decision workflow.

FAQs: Amide Coupling Reactions

Amide bond formation is the most common reaction performed with this substrate. Success hinges on the effective activation of the carboxylic acid.

Question 1: My amide coupling reaction has stalled, showing low conversion by LC-MS. What are the likely causes?

This is a classic issue often rooted in either insufficient activation of the carboxylic acid or problems with the nucleophile (the amine).

Answer:

Cause A: Inefficient Carboxylic Acid Activation

The formation of an amide bond requires converting the carboxylic acid's hydroxyl group into a better leaving group.[5] If this activation step is slow or incomplete, the reaction will stall.

  • Insight: Carbodiimide reagents like EDC (or DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis if water is present and can rearrange to a stable N-acylurea byproduct, consuming your starting material.[5] Additives like HOBt or HOAt trap the O-acylisourea to form a more stable active ester, which then reacts with the amine. This minimizes side reactions and often improves yields.[6]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use dry solvents (e.g., DCM, DMF) and perform the reaction under an inert atmosphere (N₂ or Ar). Moisture will quench the active intermediate.

    • Re-evaluate Coupling Reagents: For sterically hindered amines, a standard EDC/HOBt protocol may be insufficient. Switch to a more potent uronium- or phosphonium-based coupling reagent.

Reagent ClassExamplesStrengths & Use Cases
Carbodiimides EDC, DCC, DICCost-effective, widely used. Best for simple couplings.[5]
Uronium Salts HATU, HBTUHigh reactivity, fast reaction times. Excellent for hindered substrates.[6]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, low racemization risk. Good alternative to uronium salts.

Cause B: Poor Nucleophilicity of the Amine

  • Insight: The amine must be a free base to be nucleophilic. If it is protonated (e.g., present as a hydrochloride salt), it cannot attack the activated ester. A non-nucleophilic base, typically a tertiary amine like DIPEA or NMM, is required to neutralize the amine salt in situ.

  • Troubleshooting Steps:

    • Verify Stoichiometry of Base: If your amine is an HCl salt, you need at least 2 equivalents of base: 1 to free the amine and 1 to neutralize the acid generated by the coupling agent (e.g., EDC·HCl).

    • Consider Amine Sterics: If your amine is highly hindered, the reaction may require elevated temperatures (e.g., 40-50 °C) and longer reaction times.

    • Check for Competing Reactions: Ensure your amine doesn't have other nucleophilic sites that could react preferentially.

Protocol: A Robust Amide Coupling Procedure

This protocol utilizes HATU, a highly effective coupling agent for challenging substrates.

  • To a dry round-bottom flask under N₂, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add the amine starting material (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 5 minutes.

  • In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by LC-MS or TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

FAQs: Esterification Reactions

Esterification of this compound can be challenging, especially with hindered alcohols, due to steric hindrance around the C2 position of the piperidine ring.[7]

Question 2: My Fischer esterification (acid catalyst + alcohol) is giving very low yields. Why?

Answer:

The Fischer esterification is an equilibrium-driven process that is often too slow and requires harsh conditions for sterically hindered substrates like this one.[4]

  • Insight: The direct acid-catalyzed reaction between a carboxylic acid and an alcohol is reversible. To drive the reaction forward, water must be removed, typically by azeotropic distillation (e.g., with a Dean-Stark trap) or by using a large excess of the alcohol.[8] The steric bulk adjacent to the carboxylic acid in your starting material significantly slows the rate of nucleophilic attack by the alcohol.

  • Troubleshooting & Alternative Protocols:

    • Switch to an Activation-Based Method: Just like with amide coupling, activating the carboxylic acid is a more reliable approach for forming esters with precious or hindered alcohols.

    • Yamaguchi Esterification: This is an excellent method for hindered systems. It involves forming a mixed anhydride in situ using 2,4,6-trichlorobenzoyl chloride, which is then attacked by the alcohol.[9]

    • Steglich Esterification: This method uses a carbodiimide (DCC or EDC) with a catalytic amount of DMAP (4-dimethylaminopyridine). DMAP acts as a potent acyl transfer catalyst, accelerating the reaction.[10]

Esterification_Logic start Esterification Goal q1 Is the alcohol primary & unhindered? start->q1 fischer Use Fischer Esterification (e.g., H₂SO₄ in excess alcohol, reflux with Dean-Stark) q1->fischer Yes q2 Is the alcohol secondary, tertiary, or hindered? q1->q2 No success High Yield of Ester fischer->success steglich Use Steglich Esterification (EDC, DMAP, DCM) q2->steglich Yes, and acid-sensitive yamaguchi Use Yamaguchi Esterification (2,4,6-Trichlorobenzoyl chloride, Et₃N, then Alcohol + DMAP) q2->yamaguchi Yes, very hindered steglich->success yamaguchi->success

Caption: Decision logic for choosing an esterification method.

FAQs: Protecting Group Stability & Cleavage

Question 3: I need to remove the N-methoxycarbonyl group. What conditions are effective, and what should I watch out for?

Answer:

The N-methoxycarbonyl group is a carbamate, which is significantly more stable than an ester. It is resistant to many standard deprotection conditions used for more labile groups like Boc or Cbz.

  • Insight: Unlike the N-Boc group, which is readily cleaved by mild acid (e.g., TFA), the N-methoxycarbonyl group is stable to these conditions.[11][12] Its removal typically requires harsher methods that can compromise other functional groups in the molecule.

  • Recommended Cleavage Methods:

    • Saponification: The most common method is hydrolysis using a strong base like lithium hydroxide (LiOH) or potassium hydroxide (KOH) in a mixture of water and a co-solvent like THF or methanol. This will also hydrolyze any ester groups present in the molecule.

    • Harsh Acid Hydrolysis: Refluxing in concentrated aqueous acid (e.g., 6M HCl or HBr in acetic acid) will cleave the group, but these conditions are destructive to many other functionalities.

    • Reductive Cleavage: In some specific contexts, reagents like TMSI (trimethylsilyl iodide) can be used, but this is less common and can have side reactions.[13]

  • Key Consideration - Orthogonality: The stability of the N-methoxycarbonyl group means it is not orthogonal to ester groups if you plan to use basic hydrolysis. If your synthetic route requires selective deprotection, consider using a different N-protecting group (like Boc or Fmoc) from the outset.[14][15]

References

  • Carboxylic Acids Important Reactions. Jack Westin. [Link]

  • (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid. PubChem, NIH. [Link]

  • Pipecolic acid. Wikipedia. [Link]

  • Methyl pipecolinate. PubChem, NIH. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • 1-(Methoxycarbonyl)-2-(morpholinomethyl)piperidine-4-carboxylic acid. Autech Scientific. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • 1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid. PubChem, NIH. [Link]

  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC, NIH. [Link]

  • Synonyms of Piperidine-2-carboxylic acid. The Golm Metabolome Database. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]

  • 2-(Methoxycarbonyl)ethyl as a Removable N-Protecting Group. ACS Publications. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]

  • Pipecolic acid | Solubility of Things. Solubility of Things. [Link]

  • The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis. Australian Journal of Chemistry. [Link]

  • Organic Chem Review: Ranking the Reactivity of Carboxylic Acid Derivatives. Kaplan MCAT Prep, YouTube. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

  • Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC, NIH. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids. NIH. [Link]

  • A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science. [Link]

  • FMOC-D-PIPECOLIC ACID. chemdad. [Link]

  • N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • (S)-1-(((9H-Fluoren-9-yl)Methoxy)carbonyl)piperidine-3-carboxylic acid. ChemBK. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC, NIH. [Link]

  • 2-(4-Sulfophenylsulfonyl)ethoxycarbonyl group: A new water-soluble N-protecting group and its application to solid phase peptide synthesis in water. ResearchGate. [Link]

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preventing racemization during the synthesis of chiral 1-(methoxycarbonyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

Welcome to the technical support guide for the stereoselective synthesis of 1-(methoxycarbonyl)piperidine-2-carboxylic acid. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you maintain the chiral integrity of your compound throughout the synthetic process.

Introduction

This compound is a valuable chiral building block in pharmaceutical development, often serving as a constrained analog of proline.[1][2] The stereocenter at the C-2 position is critical for its biological activity. However, the acidic nature of the α-proton at this position makes the compound susceptible to racemization, particularly under basic conditions or during carboxyl group activation. This guide is designed to provide a comprehensive understanding of the mechanisms of racemization and to offer practical solutions for its prevention.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this synthesis?

A1: Racemization is the process by which an enantiomerically pure compound is converted into a mixture of equal parts of both enantiomers (a racemate). For chiral molecules like this compound, the three-dimensional arrangement of atoms is paramount for its specific interaction with biological targets. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even off-target toxicity. Therefore, maintaining high optical purity is a non-negotiable aspect of its synthesis for pharmaceutical applications.

Q2: What is the primary chemical mechanism responsible for racemization in this molecule?

A2: The primary mechanism is the deprotonation of the hydrogen atom at the α-carbon (the carbon bearing the carboxylic acid group).[3] This process is typically facilitated by a base. The removal of this proton creates a planar carbanion or enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to the formation of both the original (L) and the opposite (D) enantiomer, resulting in a racemic mixture.[3][4]

Q3: Which steps in a typical synthesis are most susceptible to racemization?

A3: Racemization can occur at several stages:

  • Carboxyl Group Activation: This is a high-risk step, especially when preparing for coupling reactions (e.g., amide bond formation). The activation process increases the acidity of the α-proton, making it more susceptible to abstraction by bases.[5][6] The formation of intermediates like oxazolones is a well-known pathway to racemization.[4][7]

  • Esterification or Hydrolysis under Basic Conditions: Using strong bases (like NaOH or KOH) to hydrolyze an ester or to facilitate esterification can lead to significant racemization. The presence of a base, especially with prolonged reaction times or elevated temperatures, provides the necessary conditions for α-proton abstraction.[8][9]

  • Purification: While less common, prolonged exposure to basic conditions during chromatographic purification or workup can also compromise stereochemical integrity.

Q4: How does the choice of base impact the risk of racemization?

A4: The choice of base is critical. Both the strength (pKa) and the steric bulk of the base play a significant role.

  • Strong, non-hindered bases (e.g., sodium hydroxide, potassium tert-butoxide) readily abstract the α-proton, significantly increasing the rate of racemization.

  • Weaker, sterically hindered bases are preferred. Bases like N,N-diisopropylethylamine (DIPEA) are commonly used, but even they can cause racemization. For highly sensitive substrates, weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine (TMP) are superior choices for minimizing epimerization.[5][7]

Q5: Does the N-methoxycarbonyl protecting group influence the rate of racemization?

A5: Yes. The N-methoxycarbonyl group, like other urethane-type protecting groups (e.g., Boc, Fmoc, Z), generally helps to suppress racemization compared to N-acyl groups (like acetyl or benzoyl).[4] This is because the lone pair of electrons on the nitrogen atom can participate in resonance with the carbonyl of the urethane, making it less available to stabilize the negative charge of the carbanion intermediate that forms upon α-proton abstraction. This energetic destabilization raises the barrier for proton removal and thus slows down the rate of racemization.

Visualizing the Racemization Mechanism

The following diagram illustrates the base-catalyzed racemization pathway via enolate formation.

racemization_mechanism cluster_start Chiral Starting Material cluster_intermediate Planar Intermediate cluster_product Racemic Mixture start L-Enantiomer intermediate Achiral Enolate start->intermediate + Base - H⁺ product_L L-Enantiomer intermediate->product_L + H⁺ (re-face) product_D D-Enantiomer intermediate->product_D + H⁺ (si-face)

Caption: Base-catalyzed racemization of the α-chiral center.

Troubleshooting Guide: Loss of Optical Purity

This section provides a structured approach to diagnosing and solving issues related to racemization during your synthesis.

Problem Potential Cause Recommended Solution & Preventative Measures
High levels of the undesired enantiomer detected after reaction. 1. Inappropriate Base: Use of a strong or sterically unhindered base (e.g., NaOH, Et₃N).Solution: Switch to a weaker, sterically hindered base. Prevention: Use N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) instead of DIPEA or triethylamine, especially during coupling reactions.[5][7]
2. Elevated Temperature: Running the reaction at high temperatures or for extended periods.Solution: Re-run the reaction at a lower temperature (e.g., 0 °C or -15 °C). Prevention: Carefully monitor reaction progress (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times. Maintain strict temperature control throughout the process.
3. Carboxyl Activation Method: Use of coupling reagents known to promote racemization (e.g., carbodiimides alone).Solution: Add racemization-suppressing additives. Prevention: Always use coupling reagents in combination with additives like 1-hydroxybenzotriazole (HOBt), ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), or 1-hydroxy-7-azabenzotriazole (HOAt).[5][10][11] Phosphonium or uronium-based reagents like HBTU or HATU, which contain a built-in activating agent, are also excellent choices.[12]
Gradual loss of optical purity during workup or purification. 1. Basic Workup Conditions: Washing with strong basic solutions (e.g., concentrated NaHCO₃ or Na₂CO₃).Solution: Use dilute, weakly basic solutions for washes and minimize contact time. Prevention: If possible, use an acidic wash followed by a brine wash, bypassing the need for a strong base wash.
2. Chromatographic Conditions: Using amine-treated silica gel or basic mobile phase modifiers for prolonged periods.Solution: Neutralize the product before chromatography. Prevention: Use standard, neutral silica gel. If basic modifiers are required, consider faster purification techniques like flash chromatography to reduce residence time on the column.
Inconsistent results between batches. 1. Reagent Quality: Purity and age of bases and solvents.Solution: Use freshly distilled/opened solvents and bases. Prevention: Store bases under an inert atmosphere (N₂ or Ar) and away from moisture. Verify the purity of starting materials.
2. Reaction Scale: Thermal effects that are more pronounced at a larger scale.Solution: For scale-up, re-optimize temperature control. Prevention: Ensure efficient stirring and external cooling, as exothermic events can create localized "hot spots" that accelerate racemization.

Recommended Protocol: N-Protection of L-Pipecolic Acid

This protocol describes the synthesis of this compound from L-pipecolic acid using conditions optimized to minimize racemization.

Materials:

  • L-Pipecolic acid

  • Dioxane (anhydrous)

  • Water (deionized)

  • Sodium Bicarbonate (NaHCO₃)

  • Methyl Chloroformate

  • Diethyl Ether

  • Hydrochloric Acid (1 M)

  • Magnesium Sulfate (anhydrous)

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-pipecolic acid (1.0 eq) in a 1:1 mixture of dioxane and water. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add sodium bicarbonate (2.5 eq) to the cooled solution. Stir until all solids have dissolved.

  • N-Protection: While maintaining the temperature at 0 °C, add methyl chloroformate (1.1 eq) dropwise over 30 minutes. Critical Note: Maintaining a low temperature is essential to control the exotherm and minimize side reactions.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture back to 0 °C. Carefully acidify the solution to pH 2-3 with 1 M HCl. Caution: CO₂ evolution will occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or flash chromatography on silica gel if necessary.

Quality Control: Assessing Optical Purity by Chiral HPLC

A self-validating protocol requires a reliable method to confirm the enantiomeric purity of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for this analysis.[13][14]

1. Derivatization (if necessary): While some chiral stationary phases (CSPs) can separate the acid directly, resolution is often improved by converting the carboxylic acid to an ester (e.g., methyl or benzyl ester) or an amide. This can be done using a small portion of the final product.

2. Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose phenylcarbamates, is often effective.[15] Crown-ether based CSPs are also well-suited for separating amino acid enantiomers.[16]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexanes and isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the molecule absorbs (e.g., ~210 nm).

3. Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = [(A1 - A2) / (A1 + A2)] x 100

A successful, non-racemized synthesis should yield a product with an enantiomeric excess of >99%.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting racemization issues.

troubleshooting_workflow cluster_troubleshoot Investigation Steps start Start: Synthesis Complete check_purity Assess Optical Purity (Chiral HPLC) start->check_purity is_pure Is %ee > 99%? check_purity->is_pure success Success: Proceed with Next Step is_pure->success Yes troubleshoot Troubleshoot Racemization is_pure->troubleshoot No check_base Review Base Choice: Strength & Sterics troubleshoot->check_base check_temp Review Temperature & Reaction Time check_base->check_temp check_activation Review Coupling Reagents & Additives check_temp->check_activation check_workup Review Workup & Purification Conditions check_activation->check_workup re_optimize Re-run Synthesis with Optimized Conditions check_workup->re_optimize re_optimize->check_purity Iterate

Caption: A systematic workflow for diagnosing and resolving racemization.

References

  • John Trant. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • Liu, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Rojas-Cabrera, L. Y., et al. (2021). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances. [Link]

  • Various Authors. (2017). Racemization in amino acids? ResearchGate. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Yeo, C. I., et al. (2021). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Reddy, G. K., et al. (2010).
  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry. [Link]

  • Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Various Authors. (n.d.). Synthesis of Pipecolic Acid and Baikiain. ResearchGate. [Link]

  • Wockhardt Research Centre. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. [Link]

  • DTIC. (1992). Piperidine Synthesis. [Link]

  • Julian, R. R., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. eScholarship.org. [Link]

  • Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. Publication[Link]

  • Hartmann, M., et al. (2018). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology. [Link]

  • University of Bath. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Organic & Biomolecular Chemistry. [Link]

  • H, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Takeda Chemical Industries, Ltd. (1982). Process for racemizing an optically active alpha-amino acid or a salt thereof.
  • ResearchGate. (2014). Chiral HPLC for a study of the optical purity of new liquid crystalline materials derived from lactic acid. [Link]

  • Kasai, Y. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications. [Link]

  • Line, M. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation. [Link]

  • Beilstein Journals. (n.d.). Synthesis of (−)-halichonic acid and (−)-halichonic acid B. [Link]

  • Frank, H., et al. (1978). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatography A. [Link]

  • de la Fuente, M. C., et al. (2014). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. [Link]

  • Scriba, G. K. E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]

Sources

Technical Support Center: Managing Aggregation in Solid-Phase Peptide Synthesis with Piperidine-Based Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage peptide aggregation, a common challenge in Fmoc-based SPPS utilizing piperidine for deprotection. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions during your peptide synthesis endeavors.

Understanding the Challenge: Peptide Aggregation in Fmoc-SPPS

In Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is anchored to a solid support, allowing for the sequential addition of amino acids. The Fmoc/tBu strategy, which employs the base-labile Fmoc protecting group for the α-amino group, is a widely used methodology.[1][2] Piperidine is the standard reagent used to remove this Fmoc group, liberating the N-terminal amine for the next coupling cycle.[3][4]

However, as the peptide chain elongates, it can self-associate through intermolecular hydrogen bonding, leading to the formation of secondary structures like β-sheets.[5] This phenomenon, known as aggregation, can cause the peptide-resin matrix to collapse, limiting the diffusion of reagents and leading to incomplete coupling and deprotection reactions.[1] The result is a lower yield of the desired peptide and the presence of deletion sequences and other impurities.[2][5]

The Role of Piperidine in Aggregation

While piperidine itself is not a direct cause of aggregation, the conditions of Fmoc deprotection can contribute to it. The deprotection step, carried out in solvents like DMF, can be less effective at disrupting interchain aggregation compared to the acidic conditions of Boc-SPPS.[2] Furthermore, the neutral peptide-resin state post-deprotection and prior to coupling is particularly prone to aggregation.[6]

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you may encounter during your synthesis, providing potential causes and actionable solutions.

Issue 1: Incomplete Coupling or Deprotection

Symptoms:

  • Positive Kaiser or TNBS test after the coupling step, indicating unreacted free amines.[5]

  • Low yield of the target peptide after cleavage from the resin.[5]

  • Presence of deletion sequences (n-1, n-2, etc.) in the final product, as identified by mass spectrometry.[5]

  • Shrinking of the resin matrix in batch synthesis or a flattened deprotection profile in continuous-flow synthesis.

Potential Cause: On-resin peptide aggregation is preventing the coupling reagents or piperidine from accessing the reactive sites of the growing peptide chain.

Solutions:

Solution CategorySpecific ActionRationale
Solvent & Temperature Switch to N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to the solvent.[7]These solvents have a greater ability to disrupt hydrogen bonds and solvate the peptide chain.
Couple at a higher temperature (e.g., using a microwave peptide synthesizer).[7][8]Increased temperature provides more kinetic energy to overcome the energy barrier of aggregation.[8]
Additives Add chaotropic salts such as LiCl or KSCN to the coupling or washing solutions.[7]These salts disrupt the structure of water and interfere with hydrogen bonding, thereby reducing aggregation.
Synthesis Strategy Incorporate "difficult sequence"-mitigating building blocks.See detailed protocols below.
Use a lower substitution resin.[7]Reduces the density of peptide chains on the resin, minimizing intermolecular interactions.
Issue 2: False Negative Results with Monitoring Tests

Symptom:

  • The Kaiser or TNBS test gives a negative result (indicating complete coupling), but the final product analysis reveals significant deletion sequences.

Potential Cause: Severe aggregation can make the N-terminal amines inaccessible to the ninhydrin or TNBS reagents, leading to a misleading negative result.

Solutions:

  • Rely on Alternative Monitoring: For sequences longer than 20 amino acids, it is highly recommended to monitor the peptide assembly by performing small-scale TFA cleavages and analyzing the products by LC-MS at intermediate steps.

  • Proactive Strategy: If you suspect a "difficult sequence," it is better to implement anti-aggregation strategies from the beginning rather than relying solely on in-process tests.

Proactive Strategies to Mitigate Aggregation

For long or hydrophobic peptides, a proactive approach is often more effective than troubleshooting.

The Power of "Structure-Breaking" Amino Acid Derivatives
1. Pseudoproline Dipeptides

Pseudoproline dipeptides are derivatives of Serine (Ser) or Threonine (Thr) where the side-chain hydroxyl group forms a temporary oxazolidine ring with the backbone amide nitrogen.[9][10]

  • Mechanism of Action: The introduction of a "kink" in the peptide backbone disrupts the formation of regular secondary structures like β-sheets, which are the primary cause of aggregation.[9] This enhances the solvation of the peptide chain and improves the accessibility of the N-terminus for subsequent reactions.[9]

  • When to Use: Incorporate a pseudoproline dipeptide at Ser or Thr residues within a potentially difficult sequence.

  • Reversibility: The pseudoproline structure is stable during synthesis but is readily cleaved back to the native Ser or Thr residue during the final TFA cleavage.[9]

2. Dmb and Hmb Protected Amino Acids

2,4-Dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups can be attached to the backbone amide nitrogen of an amino acid.[7]

  • Mechanism of Action: These bulky groups sterically hinder the formation of intermolecular hydrogen bonds, effectively preventing aggregation.[7]

  • When to Use: These can be incorporated as individual amino acid derivatives or, more conveniently, as dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH) to avoid the difficult coupling onto the Dmb-protected amine. It is recommended to insert a backbone-protected residue every six to seven amino acids in a difficult sequence.[7]

  • Additional Benefit: Backbone protection with Dmb or Hmb also prevents aspartimide formation, a common side reaction involving Aspartic acid (Asp).[7]

Experimental Protocols
Protocol 1: Incorporation of a Pseudoproline Dipeptide

This protocol describes the manual coupling of a pseudoproline dipeptide.

Materials:

  • Fmoc-deprotected peptide-resin

  • Pseudoproline dipeptide (e.g., Fmoc-Gly-Ser(ΨMe,Mepro)-OH) (3 equivalents)

  • Coupling reagent (e.g., HATU) (3 equivalents)

  • Base (e.g., DIPEA) (6 equivalents)

  • Solvent (DMF or NMP)

  • TNBS test reagents

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF or NMP.

  • In a separate vessel, dissolve the pseudoproline dipeptide and HATU in a minimal volume of DMF or NMP.

  • Add DIPEA to the activation mixture and vortex for 1-2 minutes.

  • Add the activated pseudoproline dipeptide solution to the resin.

  • Agitate the reaction mixture for 1-2 hours.

  • Perform a TNBS test to check for completion of the coupling.

  • If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.[5]

  • Wash the resin thoroughly with DMF and proceed to the next deprotection step.

Protocol 2: Incorporation of a Dmb-Protected Dipeptide

This protocol outlines the coupling of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Aaa-(Dmb)Gly-OH dipeptide (3 equivalents)

  • Coupling reagent (e.g., DIC/HOBt) (3 equivalents each)

  • Solvent (DMF/DCM 2:1)

  • TNBS test reagents

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in the chosen solvent.

  • In a separate vessel, dissolve the Dmb-dipeptide and HOBt in a minimal volume of DMF/DCM (2:1).

  • Add DIC and allow the mixture to pre-activate for 10 minutes.

  • Add the activated Dmb-dipeptide solution to the resin.

  • Agitate the reaction mixture for 1-2 hours.

  • Perform a TNBS test to confirm complete coupling.

  • If the reaction is incomplete, extend the coupling time or re-couple.

  • Wash the resin thoroughly before proceeding.

Visualization of Concepts

Aggregation_Mechanism cluster_0 SPPS Cycle cluster_1 Aggregation Pathway Peptide_Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (Piperidine in DMF) Free_Amine Peptide-Resin (Free N-Terminus) Aggregation Aggregation (β-Sheet Formation) Free_Amine->Aggregation H-Bonding Coupling Amino Acid Coupling Inaccessible_Chain Inaccessible Peptide Chain Aggregation->Inaccessible_Chain Failed_Reaction Incomplete Coupling/ Deprotection Inaccessible_Chain->Failed_Reaction Leads to

Troubleshooting_Workflow Start Incomplete Coupling/ Deprotection Detected Check_Solvent Is standard DMF being used? Start->Check_Solvent Switch_Solvent Switch to NMP or add DMSO Check_Solvent->Switch_Solvent Yes Check_Temp Is synthesis at room temp? Check_Solvent->Check_Temp No Switch_Solvent->Check_Temp Increase_Temp Increase temperature (e.g., microwave) Check_Temp->Increase_Temp Yes Check_Sequence Is it a known 'difficult sequence'? Check_Temp->Check_Sequence No Increase_Temp->Check_Sequence Use_Derivatives Re-synthesize with Pseudoprolines or Dmb/Hmb Check_Sequence->Use_Derivatives Yes End Problem Resolved Check_Sequence->End No, re-evaluate Use_Derivatives->End

Frequently Asked Questions (FAQs)

Q1: What are the tell-tale signs of on-resin peptide aggregation?

A1: The most common indicator is the shrinking of the peptide-resin, leading to poor swelling.[7] In continuous-flow systems, you may observe a flattened and broadened deprotection profile. It's important to note that standard monitoring tests like the Kaiser test can be unreliable in cases of severe aggregation.

Q2: Which types of peptide sequences are most likely to cause aggregation?

A2: Sequences that are rich in hydrophobic amino acids like Valine, Isoleucine, Leucine, and Alanine are highly prone to aggregation.[5] Additionally, sequences containing amino acids that can form strong hydrogen bonds, such as Glutamine, Serine, and Threonine, can also be problematic. Aggregation is generally not a significant issue before the fifth or sixth residue.[7]

Q3: Can I predict if my peptide sequence will aggregate before starting the synthesis?

A3: While it is difficult to predict with 100% certainty, there are online tools available that can analyze a peptide sequence and predict its propensity for aggregation based on factors like hydrophobicity.[11] Using such tools can help you to proactively choose a more robust synthesis strategy.

Q4: Are there alternatives to piperidine for Fmoc deprotection that might reduce aggregation?

A4: While piperidine is the gold standard, other bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used, especially if Fmoc deprotection is slow due to aggregation.[7] However, the choice of deprotection agent is just one factor, and addressing aggregation usually requires a multi-faceted approach involving solvent, temperature, and sequence-modifying derivatives.[12]

Q5: How can I detect and quantify aggregation in my final peptide product?

A5: Size-Exclusion Chromatography (SEC-HPLC) is a robust method for detecting and quantifying aggregates (dimers, trimers, and higher-order species) in the purified peptide.[13] This technique separates molecules based on their hydrodynamic volume, allowing for the clear identification of aggregated species from the monomeric peptide.[13]

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

  • van der Veken, P., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering, 9(1), 13-22. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • St. Fleur, T., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 26(19), 5793. Retrieved from [Link]

  • Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 8092. Retrieved from [Link]

  • Wang, H., et al. (2014). A facile and dynamic assay for the detection of peptide aggregation. Analytical Biochemistry, 464, 48-52. Retrieved from [Link]

  • St. Fleur, T., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. Retrieved from [Link]

  • Aragen. (2026). Scalable Production of Unique Pseudoproline and Dmb Dipeptides for Efficient SPPS. Retrieved from [Link]

  • Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 1-24. Retrieved from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • Pedersen, S. L., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14211–14218. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of 1-(Methoxycarbonyl)piperidine-2-carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the stereochemical purity of a chiral molecule is not a trivial detail—it is a critical parameter that dictates pharmacological activity, metabolic fate, and potential toxicity. 1-(Methoxycarbonyl)piperidine-2-carboxylic acid, a cyclic amino acid derivative, is a key chiral building block where precise determination of enantiomeric excess (% ee) is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for this analysis, grounded in experimental principles and compared with viable alternatives.

The Principle of Chiral Recognition in HPLC

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging. Chiral chromatography overcomes this by creating a transient, diastereomeric relationship between the analyte enantiomers and a chiral stationary phase (CSP).[1] The separation relies on the differential stability of these short-lived complexes. One enantiomer forms a more stable complex with the CSP, leading to stronger retention and a longer elution time, thereby enabling separation.[2] The effectiveness of this interaction depends on a combination of forces, including hydrogen bonding, π-π interactions, dipole-dipole forces, and steric hindrance.[3]

Comparison of Recommended Chiral Stationary Phases (CSPs) for N-Protected Amino Acids

The selection of the appropriate CSP is the most critical step in chiral method development.[4] For an N-protected cyclic amino acid like this compound, several classes of CSPs are viable. The choice involves a trade-off between versatility, robustness, and the specific interaction mechanisms suited to the analyte's structure.

CSP TypeChiral SelectorPrinciple of SeparationAdvantages for Target AnalyteKey Considerations
Macrocyclic Glycopeptide Teicoplanin, VancomycinForms inclusion complexes and engages in multiple interactions (ionic, H-bonding, dipole-dipole) via its complex, basket-like structure.[5]Highly effective for amino acids and their derivatives.[6][7] Offers multi-modal operation (Reversed-Phase, Normal Phase, Polar Ionic).[8]The analyte's carboxylic acid and carbamate groups provide ideal interaction points. Elution order can sometimes be inverted by switching between related columns (e.g., Chirobiotic T vs. R).[7]
Polysaccharide-Based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Enantiomers fit differently into the chiral grooves and cavities of the helical polymer structure. Separation is driven by H-bonding, π-π, and dipole interactions.[5]Broad enantioselectivity for a wide range of compounds.[9] High success rate makes them excellent for initial screening. Robust and widely used in the pharmaceutical industry.[10]The rigid cyclic structure and polar groups of the analyte are well-suited for interaction. May require screening of different polysaccharide derivatives (e.g., Chiralcel OD, OJ) for optimal results.
Ligand Exchange (LE C) Chiral ligand (e.g., L-Proline) complexed with a metal ion (typically Cu²⁺) on the silica surface.Forms transient, diastereomeric ternary complexes between the CSP-Cu²⁺ and the analyte. The differential stability of these complexes drives separation.[10]Specifically designed for the separation of amino acids and other bifunctional racemates like amino alcohols.[8] Can provide a strong UV signal for acids that lack a chromophore.[8]Highly specific for the target analyte class. Requires a copper-containing mobile phase. Elution order can be reversed by using the D- or L-form of the chiral ligand on the column (e.g., Astec CLC-L vs. CLC-D).[8]

A Workflow for Chiral HPLC Method Development

A systematic approach is crucial for efficiently developing a robust method. The following workflow outlines the key steps from initial screening to final optimization.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select Diverse CSPs (e.g., Polysaccharide, Macrocyclic Glycopeptide) B Define Generic Screening Conditions (Normal & Reversed-Phase) A->B C Inject Racemic Standard B->C D Evaluate Initial Separation (Resolution > 1.0?) C->D D->A No, try different CSPs E Identify 'Hit' CSP D->E Yes F Optimize Mobile Phase - Adjust Organic Modifier % - Change Modifier Type (e.g., EtOH vs. IPA) - Add/Adjust Acidic/Basic Additives E->F G Optimize Physical Parameters - Flow Rate - Column Temperature F->G H Assess Resolution (Rs > 1.5), Tailing, and Analysis Time G->H H->F Optimize Further I Finalized Method H->I Criteria Met J Validate for Specificity, Linearity, Accuracy, Precision, LOD/LOQ I->J

Systematic Workflow for Chiral HPLC Method Development.
Detailed Experimental Protocol: A Starting Point

This protocol provides robust starting conditions for screening and optimization. As no pre-existing method for the exact target molecule was found, this serves as a field-proven template for method development.

1. Analyte & Standard Preparation:

  • Sample: this compound.

  • Solvent: Choose a solvent compatible with the initial mobile phase (e.g., Ethanol or Mobile Phase itself).

  • Concentration: Prepare a stock solution of the racemic standard at approximately 1.0 mg/mL. Dilute to a working concentration of 0.1-0.2 mg/mL for injection.

2. Initial Screening Conditions:

The goal is to test the most promising CSPs under generic conditions to find a "hit."

ParameterNormal Phase ScreeningReversed-Phase Screening
Columns (Screen in parallel): 1. Polysaccharide-based (e.g., Chiralcel OD-H) 2. Macrocyclic Glycopeptide (e.g., Chirobiotic T)1. Polysaccharide-based (e.g., Chiralpak IA) 2. Macrocyclic Glycopeptide (e.g., Chirobiotic T)
Mobile Phase: n-Hexane / Isopropanol (IPA) (80:20, v/v) + 0.1% Trifluoroacetic Acid (TFA)Acetonitrile / 20 mM Ammonium Acetate pH 4.5 (50:50, v/v)
Flow Rate: 1.0 mL/min1.0 mL/min
Column Temperature: 25 °C25 °C
Detection: UV at 210 nm (due to the carbamate and carboxyl groups)UV at 210 nm
Injection Volume: 5 µL5 µL

Causality:

  • Why two modes? Normal and reversed-phase chromatography offer fundamentally different selectivity. A compound that shows no separation in one mode may resolve perfectly in the other.[8]

  • Why TFA? The acidic additive is crucial for protonating the carboxylic acid group, which sharpens peak shape and improves reproducibility by preventing ionic interactions with residual silanols on the silica support.

3. Optimization Strategy (If initial separation is observed):

  • If a "hit" is found in Normal Phase:

    • Adjust Modifier Ratio: Vary the percentage of IPA from 10% to 40%. Lowering the alcohol content generally increases retention and can improve resolution.

    • Change Alcohol Modifier: Substitute IPA with Ethanol. This changes the hydrogen bonding characteristics and can significantly alter selectivity.

  • If a "hit" is found in Reversed-Phase:

    • Adjust Organic Ratio: Vary the Acetonitrile percentage.

    • Modify pH/Buffer: Change the pH of the aqueous portion. The ionization state of the carboxylic acid is critical to its interaction with the CSP.

  • Temperature Optimization: Vary the column temperature (e.g., 15 °C to 40 °C). Lower temperatures often increase enantioselectivity but may broaden peaks.

Comparison with Alternative Analytical Methods

While HPLC is a dominant technique, other methods offer unique advantages and can be complementary.[]

TechniquePrincipleAdvantagesDisadvantagesSuitability for Target
Chiral Gas Chromatography (GC) Separation of volatile derivatives on a chiral capillary column.High resolution and speed.Requires derivatization to make the analyte volatile (e.g., esterification of the acid, silylation).[12] Derivatization must be proven not to cause racemization.High. A GC method is noted for the closely related Boc-Pip-OH. This is a strong alternative if derivatization is straightforward.
Supercritical Fluid Chromatography (SFC) Uses supercritical CO₂ as the primary mobile phase with a co-solvent on a chiral column.Very fast separations, reduced solvent consumption, and lower backpressure. Compatible with many HPLC CSPs.Requires specialized instrumentation.[13]High. SFC is increasingly used in pharmaceutical analysis for its speed and green credentials. An excellent high-throughput alternative.
NMR Spectroscopy Uses a chiral solvating agent or chiral derivatizing agent (e.g., Mosher's acid) to induce chemical shift differences between enantiomers.No separation is required. Provides direct structural information.Lower sensitivity and accuracy for measuring minor enantiomers (<1-5% ee). Requires higher sample concentration.[14]Moderate. Best suited for confirming the identity of the major enantiomer and for samples with high % ee, but not ideal for trace impurity quantification.
Indirect HPLC Derivatization of the enantiomers with a chiral reagent to form diastereomers, which are then separated on a standard achiral column (e.g., C18).Uses standard, less expensive HPLC columns and instruments.Derivatizing agent must be enantiomerically pure. Reaction must proceed to completion without kinetic resolution.[15]Moderate. A viable option if a direct chiral method cannot be developed, but adds complexity and potential sources of error.

Conclusion

For the robust and accurate determination of the enantiomeric excess of this compound, direct chiral HPLC is the recommended primary technique . Its versatility, high precision for quantifying trace enantiomeric impurities, and established role in pharmaceutical quality control make it the gold standard.

A method development strategy should begin by screening both polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases under normal and reversed-phase conditions. The addition of an acidic modifier like TFA is critical for achieving good peak shape. While alternative methods such as chiral GC and SFC are powerful and offer advantages in speed, HPLC provides a universally accessible and reliable platform for ensuring the stereochemical integrity of this critical chiral building block.

References

  • Ilisz, I., Aranyi, A., & Foroughbakhsh, F. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Sarwar, M., & Falgueyret, J. P. (1998). High-performance liquid chromatography determination of pipecolic acid after precolumn ninhydrin derivatization using domestic microwave. Journal of Chromatography A. Available at: [Link]

  • Rashed, M. S., et al. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Clinical Chemistry. Available at: [Link]

  • Kusano, E., et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. RSC Publishing. Available at: [Link]

  • van der Meer, T., Stellaard, F., & Jakobs, C. (1999). Enantiomeric analysis of D- and L-pipecolic acid in plasma using a chiral capillary gas chromatography column and mass fragmentography. Journal of Inherited Metabolic Disease. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Available at: [Link]

  • ResearchGate. (2002). Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins. Available at: [Link]

  • Christie, W. W. (n.d.). The Chromatographic Resolution of Chiral Lipids. AOCS. Available at: [Link]

  • Lalli, P. M., et al. (2022). Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. PMC - PubMed Central. Available at: [Link]

  • Microbe Notes. (2023). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Available at: [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. Available at: [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Available at: [Link]

  • National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Available at: [Link]

  • Layton, S. E. (2005). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Available at: [Link]

  • SIELC. (n.d.). Separation of Piperidine, 1,1'-carbonyldi- on Newcrom R1 HPLC column. Available at: [Link]

  • ResearchGate. (n.d.). (a) The principle of HPLC chiral separation. Available at: [Link]

  • ResearchGate. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available at: [Link]

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A Comparative Guide to the Synthesis of 1-(Methoxycarbonyl)piperidine-2-carboxylic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the synthesis of chiral building blocks is a critical endeavor. Among these, 1-(methoxycarbonyl)piperidine-2-carboxylic acid, a key intermediate for a variety of bioactive molecules, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to this valuable compound, offering the technical insights and experimental data required for informed decision-making in a research and development setting.

Introduction to this compound

This compound, often prepared as its enantiomerically pure (S)-form, is a cyclic non-proteinogenic amino acid derivative. Its rigid piperidine scaffold and bifunctional nature make it an attractive component in the design of peptidomimetics, protease inhibitors, and other therapeutic agents. The N-methoxycarbonyl protecting group offers a stable yet readily cleavable moiety, crucial for subsequent synthetic transformations. The selection of a synthetic route to this intermediate is a strategic decision, balancing factors of cost, efficiency, stereochemical control, scalability, and environmental impact. This guide will dissect three primary approaches: catalytic hydrogenation, enzymatic synthesis, and a classical chemical cyclization method, the Dieckmann condensation.

Route 1: Catalytic Hydrogenation of Pyridine-2-Carboxylic Acid

The catalytic hydrogenation of pyridine-2-carboxylic acid (picolinic acid) to piperidine-2-carboxylic acid (pipecolic acid) is a well-established and direct approach. The resulting pipecolic acid is then subjected to N-protection to yield the target molecule.

Scientific Rationale and Mechanistic Considerations

This method relies on the reduction of the aromatic pyridine ring to a saturated piperidine ring using a heterogeneous catalyst and a hydrogen source. The choice of catalyst, typically a noble metal like palladium or platinum on a solid support, is critical for achieving high efficiency and minimizing side reactions. The reaction conditions, including hydrogen pressure, temperature, and solvent, must be carefully optimized to ensure complete reduction without over-reduction or degradation of the carboxylic acid functionality. The subsequent N-methoxycarbonylation is a standard protection reaction, typically proceeding via nucleophilic attack of the piperidine nitrogen on methyl chloroformate under basic conditions.

Experimental Protocol

Step 1: Catalytic Hydrogenation of Pyridine-2-Carboxylic Acid

  • Apparatus Setup: A high-pressure hydrogenation reactor is charged with pyridine-2-carboxylic acid (1.0 eq), water (5-8 volumes), and a palladium on carbon catalyst (1-5 mol% Pd).[1]

  • Inerting: The reactor is sealed and purged several times with nitrogen gas to remove all oxygen.

  • Hydrogenation: The reactor is then pressurized with hydrogen gas to 4-5 MPa and heated to 90-100°C. The reaction mixture is stirred vigorously for 3-4 hours, monitoring hydrogen uptake.[1]

  • Work-up: After cooling and venting the hydrogen, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to remove about 50% of the water.

  • Isolation: Methanol is added to the concentrated aqueous solution, and the mixture is cooled to 0°C to precipitate the piperidine-2-carboxylic acid. The product is collected by filtration and dried.

Step 2: N-Methoxycarbonylation of Piperidine-2-Carboxylic Acid

  • Dissolution: Piperidine-2-carboxylic acid (1.0 eq) is dissolved in a suitable solvent such as a mixture of dioxane and water.

  • Basification: The solution is cooled in an ice bath, and a base, such as sodium hydroxide, is added to deprotonate the carboxylic acid and the secondary amine.

  • Acylation: Methyl chloroformate (1.1-1.5 eq) is added dropwise while maintaining the temperature below 5°C. The reaction is stirred for several hours at room temperature.

  • Work-up and Isolation: The reaction mixture is acidified with a mineral acid (e.g., HCl) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

graph Hydrogenation_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="Pyridine-2-carboxylic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrogenation [label="Catalytic Hydrogenation\n(Pd/C, H2, 4-5 MPa, 90-100°C)", fillcolor="#FBBC05"]; PipecolicAcid [label="Piperidine-2-carboxylic Acid"]; NProtection [label="N-Methoxycarbonylation\n(Methyl Chloroformate, Base)", fillcolor="#34A853"]; Target1 [label="1-(Methoxycarbonyl)piperidine-\n2-carboxylic Acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Hydrogenation; Hydrogenation -> PipecolicAcid; PipecolicAcid -> NProtection; NProtection -> Target1; }

Caption: Workflow for the synthesis via catalytic hydrogenation.

Route 2: Enzymatic Synthesis from L-Lysine

The biosynthesis of L-pipecolic acid from L-lysine offers a highly enantioselective and environmentally benign alternative to classical chemical methods. This biocatalytic approach can be followed by a chemical N-protection step to afford the target molecule.

Scientific Rationale and Mechanistic Considerations

This route leverages the catalytic power of enzymes to convert the readily available and inexpensive amino acid L-lysine into L-pipecolic acid. The key enzymatic step is a cyclodeamination reaction. This transformation can be achieved using a lysine cyclodeaminase or a two-enzyme cascade involving a lysine α-oxidase and a Δ¹-piperideine-2-carboxylate reductase. The high stereospecificity of these enzymes ensures the formation of the desired L-enantiomer of pipecolic acid, obviating the need for chiral resolution.

Experimental Protocol

Step 1: Enzymatic Conversion of L-Lysine to L-Pipecolic Acid

  • Reaction Mixture Preparation: A buffered aqueous solution (e.g., phosphate buffer, pH 7.0-8.0) is prepared containing L-lysine as the substrate.

  • Enzyme Addition: A lysine cyclodeaminase or a combination of L-lysine α-oxidase and Δ¹-piperideine-2-carboxylate reductase is added to the reaction mixture. A cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration) is often included.[2]

  • Incubation: The reaction is incubated at an optimal temperature (typically 30-40°C) with gentle agitation for a specified period (e.g., 24-48 hours), monitoring the conversion by HPLC or a similar technique.

  • Work-up and Isolation: The reaction is quenched, and the enzyme is removed (e.g., by heat denaturation and centrifugation or filtration). The supernatant is then purified, for example, by ion-exchange chromatography, to isolate the L-pipecolic acid.

Step 2: N-Methoxycarbonylation of L-Pipecolic Acid

This step follows the same procedure as described in Route 1 for the N-protection of piperidine-2-carboxylic acid.

graph Enzymatic_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="L-Lysine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; EnzymaticConversion [label="Enzymatic Conversion\n(e.g., Lysine Cyclodeaminase)", fillcolor="#FBBC05"]; LPipecolicAcid [label="L-Pipecolic Acid"]; NProtection [label="N-Methoxycarbonylation\n(Methyl Chloroformate, Base)", fillcolor="#34A853"]; Target2 [label="1-(Methoxycarbonyl)-L-piperidine-\n2-carboxylic Acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> EnzymaticConversion; EnzymaticConversion -> LPipecolicAcid; LPipecolicAcid -> NProtection; NProtection -> Target2; }

Caption: Workflow for the enzymatic synthesis from L-lysine.

Route 3: Chemical Cyclization via Dieckmann Condensation

The Dieckmann condensation is a classic method for the formation of cyclic β-keto esters through the intramolecular condensation of a diester.[3][4][5] This approach can be adapted for the synthesis of piperidine rings, although it typically requires a multi-step sequence to prepare the necessary acyclic precursor.

Scientific Rationale and Mechanistic Considerations

The core of this route is the base-catalyzed intramolecular cyclization of a diester to form a six-membered ring. For the synthesis of a piperidine-2-carboxylate derivative, a suitable N-protected amino diester is required. The reaction is driven by the formation of a stable enolate of the resulting β-keto ester. Subsequent hydrolysis and decarboxylation of the β-keto ester and reduction of the ketone would be necessary to arrive at the piperidine-2-carboxylic acid scaffold, followed by N-protection. The complexity of preparing the starting diester and the multiple subsequent steps are key considerations for this route.

Illustrative Experimental Protocol (Conceptual)
  • Precursor Synthesis: A multi-step synthesis of a suitable N-protected amino diester, such as diethyl 2-(N-(methoxycarbonyl)amino)heptanedioate, would be the initial phase. This itself can be a lengthy process.

  • Dieckmann Condensation: The diester is treated with a strong base, such as sodium ethoxide in ethanol or sodium hydride in an aprotic solvent like THF, to effect the intramolecular cyclization.[3]

  • Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then hydrolyzed (saponified) and acidified to promote decarboxylation, yielding an N-protected 3-oxopiperidine-2-carboxylic acid.

  • Ketone Reduction: The ketone functionality is reduced, for example, via catalytic hydrogenation or with a chemical reducing agent like sodium borohydride.

  • Purification: The final product is purified by crystallization or chromatography.

graph Dieckmann_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Start [label="Acyclic Diester Precursor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dieckmann [label="Dieckmann Condensation\n(Strong Base)", fillcolor="#FBBC05"]; CyclicKetoEster [label="Cyclic β-Keto Ester"]; HydrolysisDecarboxylation [label="Hydrolysis & Decarboxylation"]; KetoneReduction [label="Ketone Reduction"]; Target3 [label="1-(Methoxycarbonyl)piperidine-\n2-carboxylic Acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Dieckmann; Dieckmann -> CyclicKetoEster; CyclicKetoEster -> HydrolysisDecarboxylation; HydrolysisDecarboxylation -> KetoneReduction; KetoneReduction -> Target3; }

Caption: Conceptual workflow for the synthesis via Dieckmann condensation.

Comparative Analysis: A Head-to-Head Evaluation

ParameterRoute 1: Catalytic HydrogenationRoute 2: Enzymatic SynthesisRoute 3: Dieckmann Condensation
Starting Material Cost Moderate (Pyridine-2-carboxylic acid)Low (L-Lysine)High (Multi-step precursor synthesis)
Reagent & Catalyst Cost High (Palladium or Platinum catalyst)Moderate (Enzymes can be costly initially but are reusable)Moderate (Standard organic reagents)
Overall Yield Good to Excellent (Typically >80%)Good (Often >70% for enzymatic step)Variable (Highly dependent on precursor synthesis)
Stereochemical Control Racemic product requiring resolutionExcellent (Directly yields L-enantiomer)Racemic or requires asymmetric synthesis of precursor
Scalability Well-established for large-scale productionScalable, with considerations for bioreactor capacity and enzyme stabilityChallenging to scale due to multiple steps
Safety Hazards High-pressure hydrogen gas, pyrophoric catalystsGenerally low, standard biochemical laboratory hazardsUse of strong bases and flammable organic solvents
Environmental Impact Use of heavy metal catalysts, organic solventsGreen (aqueous media, biodegradable catalysts), but enzyme production has its own footprint[6]Significant solvent and reagent waste from multiple steps
Simplicity & Robustness Relatively straightforward two-step processRequires expertise in biocatalysis and protein handlingComplex, multi-step synthesis requiring significant optimization

Senior Application Scientist's Recommendation

The optimal synthetic route to this compound is highly dependent on the specific needs of the research or development program.

  • For large-scale, cost-effective production of the racemic mixture, or if a subsequent resolution step is planned, Route 1 (Catalytic Hydrogenation) is the most pragmatic choice. The process is robust, high-yielding, and industrially scalable. The primary drawbacks are the initial capital investment for high-pressure equipment and the safety considerations associated with handling hydrogen and pyrophoric catalysts.[7][8] The cost of the noble metal catalyst can be significant, though it can often be recycled.

  • For the direct and efficient synthesis of the enantiomerically pure L-isomer, particularly at the lab to pilot scale, Route 2 (Enzymatic Synthesis) is highly recommended. This approach aligns with the principles of green chemistry, utilizing renewable starting materials and operating under mild, aqueous conditions.[9][10] While the initial cost of enzymes may be a consideration, their potential for reuse and the avoidance of a costly resolution step make this route economically attractive in the long run. The high enantioselectivity is a major advantage for pharmaceutical applications.

  • Route 3 (Dieckmann Condensation) is generally the least favorable option for the specific target molecule. The multi-step nature of the synthesis, the challenges in preparing the acyclic precursor, and the likely need for extensive optimization make it less efficient and more costly than the other two routes. This approach might be considered only if specific substitution patterns on the piperidine ring are desired that are not readily accessible through the other methods.

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A Comparative Guide to the Performance of 1-(Methoxycarbonyl)piperidine-2-carboxylic Acid versus Fmoc-Pipecolic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the incorporation of non-proteinogenic amino acids is a critical strategy for designing peptides with enhanced structural and functional properties. Pipecolic acid, a six-membered ring homolog of proline, is of particular interest for its ability to induce specific conformational constraints in peptides. The choice of the Nα-protecting group for pipecolic acid is a crucial determinant of the success of the synthesis, impacting coupling efficiency, stereochemical integrity, and the prevention of undesirable side reactions.

This guide provides an in-depth technical comparison of two Nα-protected pipecolic acid derivatives: the well-established 9-fluorenylmethoxycarbonyl (Fmoc)-pipecolic acid and the less conventional 1-(methoxycarbonyl)piperidine-2-carboxylic acid. By examining their respective chemical properties and performance in SPPS, this document aims to equip researchers with the necessary insights to make informed decisions for their synthetic strategies.

Introduction to Pipecolic Acid in SPPS

Pipecolic acid's larger ring structure compared to proline offers unique stereochemical possibilities for peptide design. However, its secondary amine nature and steric bulk present challenges during peptide synthesis.[1] The selection of an appropriate Nα-protecting group is paramount to navigate these challenges effectively. The ideal protecting group should ensure efficient coupling, minimize racemization, and be readily cleavable under conditions orthogonal to side-chain protecting groups.[2][3]

Fmoc-Pipecolic Acid: The Industry Standard

Fmoc-pipecolic acid (Fmoc-Pip-OH) is the most commonly used derivative for incorporating pipecolic acid into peptides via Fmoc-based SPPS. The Fmoc group is a base-labile protecting group, typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5]

Performance Characteristics of Fmoc-Pipecolic Acid
  • Coupling Efficiency: The coupling of Fmoc-Pip-OH can be challenging due to the steric hindrance of the bulky Fmoc group and the rigid piperidine ring. To achieve high coupling yields, more potent coupling reagents such as HATU, HBTU, or COMU are often employed, sometimes in combination with extended coupling times or double coupling strategies.[6]

  • Prevention of Diketopiperazine Formation: One of the most significant side reactions in SPPS is the formation of diketopiperazines, which leads to chain termination. This is particularly prevalent with dipeptides containing a secondary amino acid like proline or pipecolic acid at the C-terminus.[7][8] The use of Fmoc-protected amino acids, including Fmoc-Pip-OH, in conjunction with sterically hindered resins like 2-chlorotrityl chloride resin, can significantly suppress this side reaction.[9]

  • Racemization: While racemization is a general concern in peptide synthesis, the rigid cyclic structure of pipecolic acid inherently restricts epimerization at the α-carbon. However, the choice of coupling reagents and activation conditions can still influence the stereochemical purity of the final peptide.[10]

  • Solubility: Fmoc-protected amino acids generally exhibit good solubility in common SPPS solvents such as DMF and N-methyl-2-pyrrolidone (NMP), facilitating efficient synthesis.[11]

This compound: An Alternative Approach

This compound represents an alternative strategy where the Nα-amino group is protected by a methoxycarbonyl group. This protecting group is a type of carbamate, similar in class to the more common Boc and Fmoc groups.[12]

Theoretical Performance Considerations

Direct comparative experimental data on the performance of this compound in SPPS is limited in the readily available scientific literature. However, we can infer its potential behavior based on the known chemistry of the methoxycarbonyl protecting group and related N-alkoxycarbonyl derivatives.

  • Coupling Efficiency: The methoxycarbonyl group is significantly smaller than the Fmoc group. This reduced steric hindrance could potentially lead to more efficient coupling reactions, possibly requiring less aggressive coupling reagents or shorter reaction times.

  • Deprotection: The critical difference lies in the deprotection of the methoxycarbonyl group. Unlike the base-labile Fmoc group, simple alkoxycarbonyl groups like methoxycarbonyl are generally stable to the basic conditions used for Fmoc removal. Their cleavage typically requires harsher conditions, such as strong acids (e.g., HBr in acetic acid) or catalytic hydrogenation, which may not be compatible with standard Fmoc-based SPPS strategies where acid-labile side-chain protecting groups are used. This lack of orthogonality presents a significant challenge for its widespread adoption in conventional SPPS workflows.[12]

  • Side Reactions: The propensity for diketopiperazine formation is primarily influenced by the sequence and the lability of the C-terminal ester linkage to the resin, rather than the Nα-protecting group itself. Therefore, the risk of this side reaction would likely be comparable to that observed with Fmoc-Pip-OH under similar conditions.[8]

  • Racemization: The risk of racemization during coupling would be governed by the activation method and reaction conditions, similar to Fmoc-Pip-OH.

Head-to-Head Comparison

FeatureFmoc-Pipecolic AcidThis compound (Projected)
Protecting Group 9-Fluorenylmethoxycarbonyl (Fmoc)Methoxycarbonyl
Size & Steric Hindrance Large and bulkySmall and less hindered
Deprotection Conditions Mild base (e.g., 20% piperidine in DMF)Strong acid or catalytic hydrogenation
Orthogonality in Fmoc-SPPS Fully orthogonalNot orthogonal with standard acid-labile side-chain protecting groups
Coupling Efficiency Can be challenging, often requires strong coupling reagentsPotentially higher due to lower steric hindrance
Diketopiperazine Prevention Effective, especially with appropriate resin choiceLikely similar to Fmoc-Pip-OH
Commercial Availability Widely availableLess common, may require custom synthesis

Experimental Protocols

To provide a framework for a direct comparison, the following experimental protocols are outlined.

Synthesis of N-Protected Pipecolic Acid Derivatives

Synthesis of Fmoc-Pipecolic Acid: A general procedure involves the reaction of pipecolic acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base, such as sodium bicarbonate or triethylamine, in a suitable solvent system like a mixture of dioxane and water.

Synthesis of this compound: This derivative can be synthesized by reacting pipecolic acid with methyl chloroformate in the presence of a base.

Comparative Coupling Study in SPPS

A model peptide, for instance, Ac-Ala-Pip-Gly-NH₂, could be synthesized on a Rink amide resin using both Fmoc-Pip-OH and this compound.

For Fmoc-Pip-OH:

  • Resin Swelling: Swell Rink amide resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the initial Fmoc group.

  • Glycine Coupling: Couple Fmoc-Gly-OH using a standard coupling reagent like HBTU/DIPEA in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the glycine residue.

  • Pipecolic Acid Coupling: Couple Fmoc-Pip-OH using HATU/DIPEA in DMF. A double coupling may be performed to ensure complete reaction.

  • Fmoc Deprotection: Remove the Fmoc group from the pipecolic acid residue.

  • Alanine Coupling and Capping: Couple Fmoc-Ala-OH, followed by capping with acetic anhydride.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail.

For this compound: A direct comparison within a standard Fmoc-SPPS workflow is challenging due to the non-orthogonality of the methoxycarbonyl group. A potential, albeit more complex, strategy would involve a Boc-based SPPS approach where the final cleavage with a strong acid like HF could also remove the methoxycarbonyl group. However, this deviates from a direct comparison under identical synthetic conditions.

Visualizing the Workflow and Structures

SPPS_Workflow cluster_Fmoc Fmoc-Pip-OH Workflow cluster_MeO This compound Workflow (Projected) Fmoc_Start Fmoc-Pip-OH Fmoc_Couple Coupling (e.g., HATU) Fmoc_Start->Fmoc_Couple Fmoc_Peptide Growing Peptide Chain Fmoc_Couple->Fmoc_Peptide Fmoc_Deprotect Deprotection (Piperidine) Fmoc_Peptide->Fmoc_Deprotect for next cycle MeO_Start MeO-Pip-OH MeO_Couple Coupling MeO_Start->MeO_Couple MeO_Peptide Growing Peptide Chain MeO_Couple->MeO_Peptide MeO_Deprotect Deprotection (Strong Acid/H2) MeO_Peptide->MeO_Deprotect Non-orthogonal in Fmoc-SPPS

Caption: Comparative workflows for Fmoc-Pip-OH and MeO-Pip-OH in SPPS.

Caption: Chemical structures of Fmoc-Pip-OH and MeO-Pip-OH.

Conclusion and Future Perspectives

Based on the available evidence and chemical principles, Fmoc-pipecolic acid remains the superior choice for the routine incorporation of pipecolic acid in Fmoc-based SPPS . Its well-established protocols, commercial availability, and, most importantly, its orthogonality with standard side-chain protecting groups make it a reliable and practical option.

While This compound presents a theoretical advantage in terms of reduced steric hindrance during coupling, its non-orthogonal deprotection requirements severely limit its utility in standard Fmoc-SPPS. Its application would likely necessitate a significant deviation from established workflows, potentially involving a switch to a Boc-based strategy or the development of novel, orthogonal cleavage methods for the methoxycarbonyl group that are compatible with peptide synthesis.

Further research into the development of novel protecting groups for secondary amino acids that are both small and orthogonally cleavable under mild conditions would be a valuable contribution to the field of peptide chemistry. Such advancements would facilitate the synthesis of complex peptides containing sterically hindered residues like pipecolic acid, opening new avenues for drug discovery and development.

References

  • Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. (n.d.). PMC. Retrieved from [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024, April 29). YouTube. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022, December 6). PMC. Retrieved from [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Chemical Reviews. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (n.d.). PMC. Retrieved from [Link]

  • Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides. (2016, October 11). PubMed. Retrieved from [Link]

  • Synthesis and Application of Proline and Pipecolic Acid Derivatives: Tools for Stabilization of Peptide Secondary Structures. (2005, May). ResearchGate. Retrieved from [Link]

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  • Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. (n.d.). NASA Astrophysics Data System. Retrieved from [Link]

  • New metabolic alterations and predictive marker pipecolic acid in sera for esophageal squamous cell carcinoma. (2021, April 1). bioRxiv. Retrieved from [Link]

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  • A versatile route towards 6-arylpipecolic acids. (2021, June 4). ResearchGate. Retrieved from [Link]

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  • Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. (n.d.). PubMed Central. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Analysis of Diastereomeric Purity of 1-(Methoxycarbonyl)piperidine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Stereochemical Fidelity

In the landscape of modern drug development, the precise control and analysis of a molecule's three-dimensional structure are not merely academic exercises; they are fundamental to ensuring safety and efficacy. The 1-(methoxycarbonyl)piperidine-2-carboxylic acid scaffold and its derivatives are prevalent in a multitude of pharmacologically active agents. Due to the presence of at least two chiral centers, these molecules exist as diastereomers—stereoisomers that are not mirror images of each other. Unlike enantiomers, diastereomers possess distinct physical and chemical properties, which can translate into significant differences in pharmacological activity, metabolic fate, and toxicity.

Consequently, the rigorous quantification of diastereomeric purity is a non-negotiable aspect of quality control in the pharmaceutical industry.[1][2] This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, grounded in both theoretical principles and practical, field-proven insights. We will delve into the causality behind methodological choices, present validated experimental protocols, and offer a clear framework for selecting the most appropriate technique for your research and development needs.

Comparative Analysis of Key Analytical Methodologies

The determination of diastereomeric ratios for piperidine derivatives demands techniques that can resolve compounds with subtle structural differences. The most powerful and widely adopted methods are chromatographic—primarily High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—and spectroscopic, with Nuclear Magnetic Resonance (NMR) spectroscopy being the principal tool.

Chiral Chromatography: The Gold Standard for Separation

Chromatographic methods excel by physically separating the diastereomers, allowing for their individual quantification. The choice between HPLC and SFC often depends on the specific compound properties, desired throughput, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the workhorse of the pharmaceutical industry for stereoisomeric purity assays.[3] The separation is achieved through differential interactions between the diastereomers and a chiral stationary phase (CSP).

    • Expertise & Causality: The success of a chiral HPLC method is contingent on selecting the appropriate CSP. For N-alkoxycarbonyl-protected amino acid derivatives like our target molecule, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice.[4] These phases, such as Tris-(3,5-dimethylphenyl) carbamate derivatives, offer a wide range of chiral recognition mechanisms including hydrogen bonding, dipole-dipole, and steric interactions, which are effective for resolving the conformational and polarity differences between diastereomers.[5] In some cases, pre-column derivatization can be employed to introduce a chromophore for better UV detection, although this is often unnecessary for these scaffolds.[6][7]

    • Trustworthiness & Validation: A validated HPLC method provides a self-validating system. System suitability tests, including resolution, peak symmetry, and precision, are performed before each run to ensure the system is performing correctly.[3] Method validation, following ICH guidelines, demonstrates that the method is specific, accurate, precise, linear, and robust for its intended purpose.[8][9][10]

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "greener" alternative to HPLC.[5] It uses supercritical CO2 as the primary mobile phase, often modified with a small amount of an organic solvent like methanol.

    • Expertise & Causality: The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher efficiency compared to HPLC.[5] This is particularly advantageous in high-throughput screening environments. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC, though selectivity and even elution order can differ, making SFC a complementary technique.[4][5][11] For polar compounds like carboxylic acids, the addition of additives (e.g., trifluoroacetic acid) to the mobile phase may be necessary to improve peak shape and resolution.

    • Trustworthiness & Validation: SFC methods are validated using the same principles as HPLC, ensuring reliability.[3] The renewed interest in SFC is driven by modern instrumentation that offers robustness and reproducibility comparable to HPLC systems.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Separation-Free Approach

NMR spectroscopy offers a distinct advantage by potentially allowing for the quantification of diastereomers directly in a solution mixture without prior separation.[12]

  • Expertise & Causality: The principle behind NMR analysis is that the corresponding nuclei in two diastereomers are in chemically non-equivalent environments, leading to different chemical shifts.[13][14] For this compound derivatives, the protons on the piperidine ring, particularly those adjacent to the chiral centers (at C2 and any other substituted position), will exhibit distinct signals for each diastereomer. The diastereomeric ratio (d.r.) can be determined by integrating these well-resolved signals.[14]

  • Challenges and Solutions: A significant challenge is signal overlap, especially in complex molecules where multiplets can obscure the key signals.[12] To overcome this, several strategies can be employed:

    • High-Field NMR: Using higher field strength magnets (e.g., 600 MHz vs. 400 MHz) can increase spectral dispersion and resolve overlapping signals.

    • Chiral Derivatizing Agents (CDAs): Reacting the carboxylic acid with a chiral agent creates a new pair of diastereomers with potentially greater chemical shift differences.[15][16]

    • Band-Selective Pure Shift NMR: This advanced technique can collapse complex multiplets into singlets, dramatically improving spectral resolution and allowing for accurate integration even when chemical shift differences are small.[12]

  • Trustworthiness & Validation: The accuracy of NMR quantification relies on ensuring the selected signals are unique to each diastereomer, fully relaxed (requiring an appropriate relaxation delay in the experiment), and have a good signal-to-noise ratio. The method can be validated for precision and linearity.

The Role of Mass Spectrometry (MS)

It is crucial to understand that mass spectrometry, on its own, cannot typically distinguish between diastereomers because they have the identical mass and fragmentation patterns. However, MS is an indispensable tool when coupled with a chromatographic separation technique (LC-MS or SFC-MS).[1][17][18]

  • Expertise & Causality: In the context of diastereomeric purity analysis, MS serves as a highly sensitive and specific detector.[2] Its primary roles are:

    • Confirmation of Identity: Confirming that the peaks separated by HPLC or SFC correspond to the correct molecular weight of the target compound.

    • Enhanced Sensitivity: Achieving much lower limits of detection and quantification than standard UV detectors, which is critical when measuring very low levels of an undesired diastereomer. Modern MS instruments are essential throughout the entire drug development cycle.[1]

Quantitative Data Comparison

The choice of analytical technique is a multi-faceted decision. The following table summarizes the key performance characteristics to guide this selection process.

ParameterChiral HPLCChiral SFCNMR Spectroscopy
Principle Physical SeparationPhysical SeparationSpectroscopic Differentiation
Resolution Excellent; baseline separation is common (Rs > 1.5)[19]Excellent; often superior to HPLCVariable; dependent on molecule & field strength
Sensitivity (LOQ) Good (UV); Excellent (MS)Good (UV); Excellent (MS)Lower; typically requires >1% of minor diastereomer
Analysis Speed Moderate (5-30 min)High (1-10 min)Fast per sample, but requires setup
Solvent Consumption HighLow (significantly "greener")Low
Quantification Highly Accurate & PreciseHighly Accurate & PreciseGood, but can be less precise if signals overlap
Development Effort Moderate to HighModerate to HighLow to Moderate
Sample Throughput ModerateHighHigh (with autosampler)
Structural Info NoNoYes, confirms molecular structure

Visualizing the Methodologies

Diagrams can clarify complex workflows and principles, aiding in the selection and implementation of the appropriate analytical technique.

G cluster_0 Method Selection & Validation Workflow Sample Sample of 1-(methoxycarbonyl)piperidine- 2-carboxylic acid derivative Screening Method Screening Sample->Screening HPLC Chiral HPLC Screening->HPLC Good Resolution? SFC Chiral SFC Screening->SFC Speed Needed? NMR NMR Spectroscopy Screening->NMR Direct Analysis? Optimization Method Optimization HPLC->Optimization SFC->Optimization NMR->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation Routine Routine QC Analysis Validation->Routine

Caption: Workflow for selecting and validating a diastereomeric purity method.

G cluster_CSP Chiral Stationary Phase (CSP) cluster_Diastereomers Mobile Phase cluster_output Chromatogram CSP_site1 CSP_site2 peak_A Peak A CSP_site3 CSP_site4 peak_B Peak B Diastereomer_A Diastereomer A Diastereomer_A->CSP_site2 Strong Interaction (Slower Elution) Diastereomer_B Diastereomer B Diastereomer_B->CSP_site4 Weak Interaction (Faster Elution) axis

Caption: Principle of diastereomer separation on a Chiral Stationary Phase (CSP).

Experimental Protocols

The following protocols are robust starting points for the analysis of this compound derivatives. They must be optimized and validated for each specific derivative.

Protocol 1: Chiral HPLC-UV Method

This protocol is designed for baseline separation and accurate quantification of diastereomers.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

    • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA). The ratio must be optimized to achieve a resolution (Rs) > 2.0.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Prepare a solution containing both diastereomers (if available) or a sample known to contain the minor isomer.

    • Perform five replicate injections. The %RSD for the peak area of the major diastereomer should be ≤ 2.0%. The resolution between the diastereomer peaks should be ≥ 2.0.

  • Quantification:

    • Calculate the percentage of the minor diastereomer using the area percent formula: % Minor Diastereomer = (Area_Minor / (Area_Major + Area_Minor)) * 100

Protocol 2: ¹H-NMR for Diastereomeric Ratio (d.r.) Determination

This protocol provides a direct, separation-free assessment of the d.r.

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher is recommended).

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the sample directly into an NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that provides good signal dispersion.

    • Ensure the sample is fully dissolved.

  • NMR Acquisition:

    • Acquire a standard quantitative ¹H-NMR spectrum.

    • Key Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons being integrated (a d1 of 30 seconds is a safe starting point for quantitative work).

      • Number of Scans: Sufficient to achieve a signal-to-noise ratio of >100:1 for the signals of the minor diastereomer (typically 16-64 scans).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Identify at least two well-resolved signals, one corresponding to each diastereomer. Protons at the C2 position are often ideal candidates.

    • Carefully integrate the selected signals (I_major and I_minor).

  • Calculation:

    • Calculate the diastereomeric ratio: d.r. = I_major / I_minor

Conclusion and Recommendations

The choice of analytical method for determining the diastereomeric purity of this compound derivatives is dictated by the specific requirements of the project phase.

  • For process development and routine quality control , where accuracy, robustness, and validation are paramount, Chiral HPLC remains the gold standard.

  • For high-throughput screening or when faster analysis times are critical , Chiral SFC is an excellent, resource-efficient alternative.

  • For rapid assessment in a research setting or for structural confirmation , NMR spectroscopy provides a powerful, separation-free tool, especially when equipped with high-field magnets or advanced pulse sequences.

Ultimately, a multi-faceted approach is often the most effective. NMR can provide initial, rapid feedback on diastereoselectivity, while a fully validated chromatographic method (HPLC or SFC), often coupled with MS for ultimate sensitivity, provides the definitive, regulatory-compliant data required for drug development professionals.

References

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  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
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  • NMR Spectroscopy: Diastereotopism.YouTube.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.PubMed.
  • Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC.The Analytical Scientist.
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  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.Pharmaceutical Technology.
  • Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols.PubMed.
  • Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid deriv
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  • Application of NMR Spectroscopy for the Detection of Equilibr
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.PMC - PubMed Central.
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  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Enantiomeric Separation of New Chiral Azole Compounds.MDPI.
  • VALIDATION OF RADIOCHEMICAL PURITY ANALYSIS METHODS USED IN TWO TERTIARY PUBLIC HOSPITALS IN SOUTH AFRICA.CORE.
  • Mass Spectrometry in Pharmaceutical Analysis.
  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.SciSpace.
  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.Pharma Focus America.
  • Validation of Analytical Methods.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Methoxycarbonyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(Methoxycarbonyl)piperidine-2-carboxylic acid. As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, designed to provide clarity and confidence in your laboratory's waste management practices.

Core Principles: Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its hazard profile by analyzing its structural components: a piperidine ring, a carboxylic acid functional group, and a methoxycarbonyl group.

  • Piperidine Derivatives: The parent piperidine is a flammable liquid that is toxic and corrosive[1]. While this derivative is a solid and less volatile, the piperidine moiety suggests a potential for irritation and toxicity.

  • Carboxylic Acids: This functional group imparts acidic properties. Concentrated or certain types of carboxylic acids are considered corrosive and require careful handling and segregation from bases to prevent exothermic reactions[2][3].

  • Overall Profile: Based on data for structurally similar compounds like L-Pipecolic Acid, this compound is expected to cause skin and serious eye irritation[4][5][6]. Therefore, it must be treated as a hazardous chemical.

Under the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), employers are required to develop a Chemical Hygiene Plan that outlines procedures for safely handling and disposing of hazardous chemicals[7][8]. This guide is designed to supplement your institution's specific plan.

Essential Safety and Personal Protective Equipment (PPE)

All waste handling and disposal procedures must be conducted within a designated area, preferably inside a chemical fume hood to minimize inhalation exposure[9][10]. The following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles. If there is a splash risk, use a face shield in conjunction with goggles[11].

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling[4][5].

  • Body Protection: A standard laboratory coat must be worn. For larger quantities or significant spill risk, a chemically resistant apron is recommended.

  • Respiratory Protection: If handling outside of a fume hood where dust may be generated, a dust respirator should be used in accordance with your institution's safety protocols[5].

Waste Characterization and Segregation: The First Step to Compliance

Proper disposal begins with correct waste characterization. This compound is not suitable for drain or regular trash disposal[2][12][13]. It must be managed as hazardous chemical waste.

Causality of Segregation: The primary goal of waste segregation is to prevent dangerous reactions within a waste container[3].

  • Acids and Bases: Do not mix this acidic compound with bases (e.g., sodium hydroxide, ammonium hydroxide) in the same waste container[3][14].

  • Oxidizing Agents: Keep this waste separate from strong oxidizing agents (e.g., nitrates, perchlorates)[3][5].

  • Reactive Chemicals: Ensure waste containers for this compound do not contain water-reactive or air-reactive materials[3].

All hazardous waste must be accumulated in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel[3][15].

Step-by-Step Disposal Protocols

The appropriate disposal procedure depends on the form and quantity of the waste. The following protocols provide clear, actionable steps for common scenarios.

Protocol 1: Disposal of Bulk or Unused this compound

This protocol applies to expired reagents, excess material from synthesis, or purified waste product.

  • Container Selection: Select a chemically compatible, leak-proof container with a secure, tight-fitting lid. Plastic containers are generally preferred for acidic waste[13][15]. The original product container is often a suitable choice.

  • Transfer: Carefully transfer the solid chemical into the designated waste container. Perform this transfer inside a chemical fume hood to contain any dust.

  • Labeling: Affix a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste"[3].

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas[3].

    • A clear indication of the hazards (e.g., "Irritant," "Corrosive - Acid")[3].

    • The date when waste was first added to the container.

  • Storage: Keep the container securely closed at all times, except when adding waste[15]. Store the container in your designated SAA, ensuring it is segregated from incompatible materials.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not exceed accumulation time or quantity limits set by the EPA and your institution[13][14].

Protocol 2: Disposal of Contaminated Solid Waste

This protocol applies to items such as gloves, weigh boats, paper towels, or silica gel contaminated with the chemical.

  • Collection: Place all contaminated solid materials into a designated solid waste container, such as a plastic bag or a lined pail.

  • Segregation: Ensure no incompatible materials (e.g., sharps, free liquids) are placed in the solid waste stream.

  • Packaging: Once the container is approximately three-quarters full, securely seal the bag or container[16].

  • Labeling: Label the container or bag clearly as "Hazardous Waste" and list the chemical contaminant: "Solid waste contaminated with this compound."

  • Storage and Disposal: Store in the SAA and arrange for pickup via your EHS office.

Protocol 3: Decontamination and Disposal of "Empty" Containers

An "empty" container that held a hazardous chemical must still be managed properly.

  • Decontamination: Triple-rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent in which the compound is soluble). This should be done in a fume hood.

  • Rinsate Management: The rinsate from the first rinse is considered hazardous waste. Collect it in a designated liquid waste container for acidic/organic waste and manage it according to Protocol 1. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsate as hazardous waste[2][17].

  • Final Disposal: Once triple-rinsed, the container can often be disposed of in the regular trash or recycling after the label has been completely removed or defaced[16][17]. Always confirm this procedure with your institution's EHS guidelines.

Data and Workflow Summary

Table 1: Disposal Procedure Quick Reference
Waste TypeRecommended ContainerKey Labeling RequirementsDisposal Method
Bulk/Unused Solid Original container or compatible plastic bottle with screw cap."Hazardous Waste," Full Chemical Name, Hazard Class (Acid, Irritant), Accumulation Start Date.Collect for EHS pickup.
Contaminated Solids (Gloves, Wipes) Lined solid waste pail or heavy-duty plastic bag."Hazardous Waste," "Solid Waste contaminated with [Chemical Name]."Collect for EHS pickup.
"Empty" Container Rinsate Compatible plastic or glass bottle for liquid waste."Hazardous Waste," Full Chemical Name of rinsate components, Hazard Class.Collect for EHS pickup.
Decontaminated Container N/AN/ARemove/deface label and dispose of in regular trash/recycling per institutional policy.[16][17]
Diagram 1: Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the correct disposal path for this compound and associated waste.

G cluster_start Start: Waste Identification cluster_form Step 1: Determine Waste Form cluster_protocols Step 2: Select Disposal Protocol cluster_end Step 3: Final Action start Identify Waste: This compound form What is the form of the waste? start->form bulk Protocol 1: Bulk/Unused Solid form->bulk  Bulk Solid   solids Protocol 2: Contaminated Solids (Gloves, Wipes, etc.) form->solids  Contaminated Solid   container Protocol 3: 'Empty' Container form->container 'Empty' Container collect Package, Label, Store in SAA & Arrange EHS Pickup bulk->collect solids->collect decon Triple Rinse Container container->decon rinsate Collect Rinsate as Hazardous Waste decon->rinsate dispose_container Deface Label & Dispose of Clean Container decon->dispose_container rinsate->collect

Caption: Disposal decision workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If the spill is small and you are trained to handle it, prevent its spread by using an inert absorbent material (e.g., sand, vermiculite)[10]. Do not use combustible materials like paper towels to absorb large quantities of liquid spills. For solids, gently sweep or scoop the material to avoid creating dust[6][9].

  • Collect: Place all contaminated absorbent material and collected chemical into a sealed, properly labeled hazardous waste container[9][10][18].

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office, regardless of the size of the spill.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and responsibility, ensuring that your research advancements are not overshadowed by preventable accidents or environmental harm.

References

  • Hazardous Waste and Disposal . American Chemical Society. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College Environmental Health & Safety. [Link]

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania Environmental Health & Radiation Safety. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering. [Link]

  • Laboratory Safety Chemical Hygiene Plan (CHP) . Occupational Safety and Health Administration. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . ADCO Services. [Link]

  • Safety Data Sheet - Piperidine . Carl ROTH. [Link]

  • Laboratory chemical waste disposal guidelines . University of Otago. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.